2-Butoxyethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2, Array | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-77-7, 52663-57-7 (hydrochloride salt) | |
| Record name | Polyethylene glycol monobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol mono-n-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1024097 | |
| Record name | 2-Butoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butoxyethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Butoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Butoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butoxyethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Butoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90 | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07 | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butoxyethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-76-2, 9004-77-7, 139754-38-4 | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Butoxyethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol mono-n-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-butyl-omega-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxyethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butoxyethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butoxyethan(ol-d) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0P9XEZ9WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Butoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethanol, 2-butoxy- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KJ82D818.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3412 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Butoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-BUTOXYETHANOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/130 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Butoxyethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Metabolism and Toxicokinetics of 2 Butoxyethanol
Absorption Pathways and Kinetics
2-Butoxyethanol (B58217) can enter the body through multiple pathways, each with distinct absorption dynamics. It is readily absorbed following inhalation, oral, and dermal exposures. who.int
Studies involving human volunteers have provided significant insights into the inhalation absorption of this compound. In one study, seven male volunteers were exposed to 20 ppm of this compound for two hours while engaging in light physical exercise. nih.gov The average respiratory uptake was found to be 10.1 µmol/min, which corresponds to 57% of the total amount inspired. nih.gov Another study with four volunteers exposed to 25 ppm for ten minutes at rest showed an absorption rate of 80%. nih.gov The hydrophilic nature of this compound causes it to be adsorbed to the respiratory tract lining during inhalation and desorbed during exhalation, a "wash in/wash out" mechanism that reduces the net uptake. europa.eu
Animal studies, though limited, support the finding of pulmonary absorption. Early research on rats, guinea pigs, dogs, and rabbits exposed to 100-400 ppm for four hours demonstrated the excretion of 2-butoxyacetic acid in the urine, indicating absorption through the lungs. nih.gov
The skin provides another significant route for this compound absorption.
Liquid this compound: In a human study, five male volunteers immersed four fingers in undiluted this compound for two hours. The mean dermal absorption rate was determined to be 0.142 mg/cm²/h, though individual results varied. In most cases, the compound was detected in the bloodstream almost immediately.
Vapor: Dermal absorption of this compound vapor is also a notable pathway. Studies have shown that dermal uptake can account for a significant portion of the total absorbed dose from vapor exposure. One study estimated this to be around 11% of the total absorbed dose at 25°C and 40% relative humidity, increasing to 39% at 30°C and 60% relative humidity. nih.gov Another study suggested that dermal absorption from vapor could contribute approximately 20% of the total vapor uptake. oecd.org
Aqueous Solutions: The presence of water can significantly enhance the dermal absorption of this compound. europa.eu Research on human volunteers demonstrated that the dermal absorption from aqueous solutions was markedly higher than from the neat (undiluted) compound. nih.govcir-safety.org One study found that even a 10% water content led to a four-fold increase in permeation rates. researchgate.net The dermal fluxes from 50% and 90% aqueous solutions were found to be substantially higher than that of the neat substance. nih.govcir-safety.org In guinea pigs, the percutaneous uptake rates from 40% and 80% aqueous solutions were approximately twice as high as from the neat solution or more dilute solutions. researchgate.net
Interactive Data Table: Dermal Absorption Rates of this compound
| Form | Concentration | Absorption Rate (mg/cm²/h) | Species | Reference |
|---|---|---|---|---|
| Liquid | Neat | 0.142 | Human | |
| Liquid | Neat | 0.26 | Human | nih.gov, cir-safety.org |
| Aqueous Solution | 50% | 1.34 | Human | nih.gov, cir-safety.org |
| Aqueous Solution | 90% | 0.92 | Human | nih.gov, cir-safety.org |
| Vapor | 50 ppm | 11-39% of total uptake | Human | nih.gov |
| Aqueous Solution | 40% | ~2x neat | Guinea Pig | researchgate.net |
| Aqueous Solution | 80% | ~2x neat | Guinea Pig | researchgate.net |
Oral absorption of this compound is rapid and extensive. europa.eu Studies in rats have shown that it is well absorbed from the stomach. nih.gov Following oral administration in Fischer 344 rats, it was found that the compound is widely distributed throughout the body. oecd.org Research in B6C3F1 mice showed no significant difference in blood concentrations of this compound or its primary metabolite, butoxyacetic acid, between oral gavage, intraperitoneal injection, and subcutaneous injection, indicating efficient absorption from the stomach. nih.goviarc.fr
Dermal Absorption Kinetics (Liquid, Vapor, Aqueous Solutions)
Distribution Dynamics in Biological Systems
Once absorbed, this compound is rapidly distributed throughout the body via the bloodstream.
Animal studies have provided detailed information on the tissue distribution of this compound.
In a study where rats were administered radiolabelled this compound by gavage, the highest concentrations of radioactivity after 48 hours were found in the forestomach, followed by the liver, kidney, spleen, and glandular stomach. oecd.org Another dermal study in rats showed wide distribution to all tissues, with the highest levels in the spleen and thymus, followed by the liver. oecd.org
Following continuous inhalation exposure in rats, this compound and its metabolite, 2-Butoxyacetic acid, were detected in the blood, muscle, liver, and testes. who.intinchem.org In mice, after inhalation exposure, the highest concentrations of the compound and its metabolites were found in the liver, blood, buccal cavity, and forestomach. hse.gov.uk The presence of the compound in the forestomach is partly attributed to grooming and mucociliary clearance from the nasopharynx. europa.euhse.gov.uk
Interactive Data Table: Tissue Distribution of this compound in Rats after Inhalation Exposure
| Tissue | Concentration at 20 ppm Exposure (µmol/g) | Concentration at 100 ppm Exposure (µmol/g) | Reference |
|---|---|---|---|
| Blood | Not Specified | Not Specified | who.int, inchem.org |
| Muscle | Not Specified | Not Specified | who.int, inchem.org |
| Liver | Not Specified | Not Specified | who.int, inchem.org |
| Testes | Not Specified | Not Specified | who.int, inchem.org |
Note: Specific concentration values were not provided in the source material, only the tissues analyzed.
The concentration of this compound in the blood varies depending on the route and level of exposure.
In a human inhalation study with exposure to 20 ppm for 2 hours, the blood concentration of this compound reached a plateau of 7.4 µmol/L within one to two hours. who.intinchem.org The compound was no longer detectable in the blood 2-4 hours after exposure ceased, with a mean elimination half-life of 40 minutes. who.intinchem.org In another human study with whole-body inhalation exposure to 50 ppm for 2 hours, the mean peak blood concentration was 7 µM, with a mean half-life of 56 minutes. hse.gov.uk
Following dermal exposure in humans (four fingers immersed in neat this compound for 2 hours), the compound was detected in the blood with little to no delay, and concentrations often continued to increase after the exposure period. After dermal exposure of one arm to 50 ppm vapor for 2 hours, the peak blood concentration of this compound was 0.07 µM at the end of exposure, with a half-life of 0.66 hours. nih.gov
In rats, after inhalation exposure, the elimination half-life of this compound from the blood was less than 10 minutes and followed linear kinetics. europa.eu
Interactive Data Table: Blood Kinetics of this compound in Humans
| Exposure Route | Exposure Level | Peak Blood Concentration | Elimination Half-Life | Reference |
|---|---|---|---|---|
| Inhalation | 20 ppm (2 hours) | 7.4 µmol/L | 40 minutes | who.int, inchem.org |
| Inhalation | 50 ppm (2 hours) | 7 µM | 56 minutes | hse.gov.uk |
| Dermal (Vapor) | 50 ppm (2 hours) | 0.07 µM | 0.66 hours | nih.gov |
Tissue Distribution Profiles
Biotransformation Pathways and Metabolite Formation
Once absorbed, this compound undergoes extensive metabolism, primarily in the liver. The biotransformation process involves a series of reactions that convert the parent compound into more water-soluble metabolites, facilitating their excretion from the body.
Major Metabolic Pathways: Oxidation to 2-Butoxyacetic Acid (BAA)
The principal metabolic route for this compound is its oxidation to 2-butoxyacetic acid (BAA). nih.govinchem.orgresearchgate.netwho.intoecd.org This is a two-step process initiated by the enzyme alcohol dehydrogenase, which oxidizes this compound to an intermediate aldehyde. inchem.orgresearchgate.netwho.intoecd.orgnih.govwikipedia.orgatamanchemicals.com Subsequently, aldehyde dehydrogenase rapidly converts this intermediate to BAA. inchem.orgresearchgate.netwho.intoecd.orgnih.gov BAA is considered the primary and most significant metabolite of this compound. inchem.orgresearchgate.netwho.int In fact, studies in rats have shown that BAA can account for up to 60% of the administered dose of this compound excreted in the urine. nih.gov Similarly, in humans, urinary excretion of BAA accounts for a substantial portion of the absorbed this compound, with estimates ranging from 15% to 55%. nih.govinchem.org
Intermediate Metabolites (e.g., 2-Butoxyacetaldehyde)
The oxidation of this compound to BAA proceeds through the formation of a transient and reactive intermediate, 2-butoxyacetaldehyde (BAL). inchem.orgresearchgate.netwho.intnih.govoup.comevitachem.com This aldehyde is quickly metabolized further to BAA. nih.govnih.govoup.comiarc.fr Due to its short-lived nature, detecting significant levels of 2-butoxyacetaldehyde in tissues can be challenging. nih.govoup.com However, its formation is a critical step in the primary metabolic pathway. nih.govoup.com
Alternative Metabolic Pathways (e.g., O-Dealkylation to Ethylene (B1197577) Glycol)
In addition to the main oxidation pathway, this compound can undergo O-dealkylation, a reaction catalyzed by the cytochrome P450 enzyme system, specifically CYP2E1. nih.govnih.goviarc.fr This process cleaves the ether bond, resulting in the formation of ethylene glycol and butyraldehyde (B50154). nih.govnih.goviarc.fr The resulting ethylene glycol can be further metabolized. nih.govnih.goviarc.fr This pathway is generally considered a minor route of metabolism compared to the formation of BAA. who.intoecd.org However, the relative importance of this pathway can be influenced by the route of administration. For instance, inhalation exposure may favor the formation of ethylene glycol to a greater extent than other exposure routes. nih.goviarc.fr
Conjugation Pathways (e.g., Glucuronide Conjugation, Amino Acid Conjugation, N-Butoxyacetylglutamine)
Conjugation reactions represent another set of metabolic pathways for this compound and its metabolites. The parent compound, this compound, can be directly conjugated with glucuronic acid to form this compound-glucuronide. nih.govwho.intiarc.frcdc.govecetoc.orgnih.gov This detoxification pathway becomes more prominent at higher exposure levels, possibly due to the saturation of the primary oxidation pathway. who.intecetoc.orgnih.gov Dermal exposure also appears to favor the production of the glucuronide conjugate. cdc.govnih.gov
Furthermore, the primary metabolite, BAA, can undergo conjugation with amino acids. In humans, a notable pathway is the conjugation of BAA with glutamine to form N-butoxyacetylglutamine, which is then excreted in the urine. nih.govinchem.orgwho.intoecd.orgiarc.friarc.fr This specific amino acid conjugate has been identified in human studies but not in animal models, suggesting a species-specific detoxification mechanism. inchem.orgwho.intiarc.fr Conjugation of BAA with glycine (B1666218) to form N-butoxyacetylglycine has also been reported. nih.goviarc.fr
Saturation Kinetics of Metabolic Pathways
The metabolic pathways of this compound are subject to saturation kinetics, meaning that at high exposure concentrations, the enzymes responsible for metabolism can become overwhelmed. cdc.govecetoc.orgnih.gov The elimination of this compound itself from the blood generally follows linear kinetics, indicating that its clearance is proportional to its concentration. nih.goveuropa.eu However, the elimination of its primary metabolite, BAA, exhibits non-linear, saturable kinetics. europa.eu This means that as the exposure to this compound increases, the rate of BAA elimination does not increase proportionally and can become a rate-limiting step. europa.eu
Enzymatic Mechanisms of this compound Metabolism
The biotransformation of this compound is orchestrated by a specific set of enzymes primarily located in the liver.
The key enzymes involved in the primary metabolic pathway are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govinchem.orgresearchgate.netwho.intoecd.orgnih.govwikipedia.orgatamanchemicals.com ADH, particularly the ADH3 isotype in humans, initiates the metabolism by oxidizing this compound to 2-butoxyacetaldehyde. europa.eu Subsequently, ALDH rapidly converts 2-butoxyacetaldehyde to BAA. nih.govinchem.orgresearchgate.netwho.intoecd.orgnih.gov Inhibition of these enzymes has been shown to decrease the formation of BAA. nih.gov
The alternative O-dealkylation pathway is mediated by the cytochrome P450 mixed-function oxidase system, with cytochrome P450 2E1 (CYP2E1) being the specific isozyme responsible for the cleavage of the ether linkage to form ethylene glycol and butyraldehyde. nih.govnih.goviarc.fr
The conjugation reactions are catalyzed by transferase enzymes. Glucuronide conjugation of this compound is carried out by glucuronyltransferases. nih.goviarc.fr The conjugation of BAA with amino acids like glutamine and glycine involves specific amino acid transferases.
Table 1: Major Metabolites of this compound
| Metabolite | Formation Pathway | Key Enzymes Involved |
|---|---|---|
| 2-Butoxyacetic Acid (BAA) | Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| 2-Butoxyacetaldehyde | Oxidation (Intermediate) | Alcohol Dehydrogenase |
| Ethylene Glycol | O-Dealkylation | Cytochrome P450 (CYP2E1) |
| This compound-glucuronide | Glucuronide Conjugation | Glucuronyltransferase |
| N-Butoxyacetylglutamine | Amino Acid Conjugation | Amino Acid Transferase |
| N-Butoxyacetylglycine | Amino Acid Conjugation | Amino Acid Transferase |
Role of Alcohol Dehydrogenases
The initial and rate-limiting step in the metabolism of this compound is its oxidation to an intermediate aldehyde, 2-butoxyacetaldehyde (BAL). This reaction is catalyzed by alcohol dehydrogenase (ADH) enzymes. In vitro studies have specifically implicated the alcohol dehydrogenase isotype 3 (ADH3) in this transformation. The activity of this enzyme can influence the rate of this compound clearance. For instance, competitive inhibition studies using ethanol (B145695), another substrate for ADH, have demonstrated a decrease in the formation of BAA. Similarly, the administration of pyrazole, a known ADH inhibitor, has been shown to protect against the hematotoxic effects of this compound by inhibiting its metabolism to BAA. This inhibition leads to a shift in the metabolic pathway, increasing the formation of this compound-glucuronide and this compound-sulfate conjugates.
Research has also highlighted species and gender differences in ADH activity, which can affect the metabolic rate of this compound. For example, the metabolic rate in rats is reported to be 10 to 20 times higher than in humans, and the ADH3 enzyme is more active in females than in males.
Role of Aldehyde Dehydrogenases
Following its formation, the intermediate metabolite, 2-butoxyacetaldehyde, is rapidly oxidized to 2-butoxyacetic acid (BAA) by aldehyde dehydrogenase (ALDH) enzymes. BAA is considered the ultimate metabolite responsible for the characteristic hematotoxicity observed in some species. The involvement of ALDH in this pathway is supported by studies using cyanamide (B42294), an ALDH inhibitor. Pretreatment with cyanamide significantly protects against the hematotoxic effects of this compound and also modifies its metabolism in a manner similar to ADH inhibitors. Furthermore, the addition of ALDH and its co-factors to in vitro incubations containing BAL has been shown to potentiate its effects on red blood cells.
The conversion of this compound to BAA via ADH and ALDH appears to be a saturable process. At higher doses of this compound, the proportion of the dose metabolized to the glucuronide conjugate of the parent compound increases relative to the formation of BAA.
Elimination and Excretion Kinetics
The elimination of this compound and its metabolites from the body is a relatively rapid process, primarily occurring through urinary excretion.
Urinary Excretion of Metabolites (e.g., BAA, conjugates)
The primary route of elimination for absorbed this compound is through the urine in the form of its metabolites. The major metabolite found in urine is 2-butoxyacetic acid (BAA). In humans, after inhalation exposure, the urinary excretion of BAA can range from 17% to 55% of the total absorbed dose. Other metabolites excreted in the urine, though typically in smaller quantities, include the glucuronide and sulfate (B86663) conjugates of this compound, as well as ethylene glycol.
The extent of conjugation of BAA can vary significantly, from 0 to 100%, both within and between individuals. Studies have shown that a substantial portion of the total BAA can be excreted in a conjugated form. For this reason, measuring total BAA (after hydrolysis to release the free acid) in urine is considered the most reliable biomarker for monitoring exposure to this compound, as it reduces inter-individual variability. A small fraction of metabolized this compound, generally less than 10%, can also be eliminated as carbon dioxide in expired air.
Half-Life Determination in Biological Matrices
The half-life of this compound and its primary metabolite, BAA, has been determined in various biological matrices, primarily blood and urine. In humans, the elimination half-life of the parent compound, this compound, in blood is relatively short, around 40 to 56 minutes. Consequently, this compound itself falls to undetectable levels in the urine within approximately 30 hours in men.
The elimination half-life of the major metabolite, BAA, is longer. In human blood, the average half-life for the elimination of BAA is approximately 4.3 hours. Following percutaneous absorption, the urinary excretion of BAA declines with an average half-life of 3.1 hours. Studies on urinary elimination have reported similar elimination half-lives for both free and total BAA, at approximately 6 hours. There appears to be no significant delay in the excretion of the conjugated metabolite, with peak excretion for both free and total BAA occurring between 6 and 12 hours after exposure ends.
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. These models have been extensively developed and refined for this compound to better understand its kinetic behavior and to extrapolate findings between different species and exposure scenarios.
Model Development and Refinement
Several PBPK models for this compound have been developed over the years, each building upon previous iterations. Early models focused on human inhalation exposures. Subsequent models incorporated data from animal studies to address high-to-low-dose and route-of-administration extrapolations.
A significant advancement was the development of a comprehensive PBPK model that describes the disposition of both this compound and its major metabolite, BAA, in rats and humans. This model integrated features from earlier versions and included separate but linked models for the parent compound and its metabolite. Key refinements in these models include:
Multiple entry routes: Incorporating inhalation, oral, and dermal exposure pathways.
Detailed physiological compartments: Separating tissues like muscle and skin, and adding a kidney compartment for BAA.
Biochemical parameters: Including protein binding and the saturable elimination of BAA by the kidneys.
Bladder compartment: A novel feature simulating the fluctuations in urinary metabolite concentrations due to micturition.
Allometric scaling: Using scaling factors to extrapolate physiological and biochemical parameters across different species rather than relying on standard values.
Interspecies Extrapolation in PBPK Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for extrapolating toxicokinetic data across species, which is crucial for human health risk assessment of chemicals like this compound. basicmedicalkey.com These models incorporate species-specific physiological and biochemical parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. basicmedicalkey.cominchem.org For this compound, PBPK models have been instrumental in bridging the gap between data from laboratory animals, primarily rats, and potential human exposures. basicmedicalkey.comepa.gov
The primary goal of interspecies extrapolation using PBPK models for this compound is to determine a human equivalent concentration (HEC) or dose that would result in the same internal dose of the toxic moiety as observed in animal studies. oup.com This process helps to reduce the uncertainty associated with default interspecies uncertainty factors often used in risk assessment. epa.govoup.com
A key aspect of this extrapolation is accounting for the known species differences in the metabolism of this compound. europa.eu The principal toxic metabolite of this compound is 2-butoxyacetic acid (BAA). who.intresearchgate.net The formation of BAA is a critical determinant of the hematotoxicity observed in some animal species, particularly rats, which are more sensitive than humans. who.intresearchgate.net In vitro studies have demonstrated that the metabolic rate of this compound to BAA is 10 to 20 times higher in rats than in humans. europa.eu PBPK models for this compound explicitly incorporate these differences in metabolic parameters, such as the maximal velocity (Vmax) and Michaelis-Menten constant (Km) for the enzymes involved, primarily alcohol dehydrogenase and aldehyde dehydrogenase. who.intinchem.org
The structure of PBPK models for this compound typically includes compartments representing key organs and tissues, connected by blood flow. basicmedicalkey.com The models are parameterized with species-specific physiological values for tissue volumes, blood flow rates, and partition coefficients, which describe how this compound and BAA distribute between blood and tissues. nih.gov By integrating these physiological and metabolic differences, the models can predict the concentration of BAA in the blood and target tissues of humans under various exposure scenarios, based on data from animal experiments. basicmedicalkey.comoup.com This allows for a more scientifically robust risk assessment by moving beyond simple body weight scaling. epa.gov
Recent advancements in PBPK modeling for this compound have included efforts to refine these models by incorporating additional factors such as age and gender differences in metabolic processes. nih.gov For instance, research has shown that the enzyme responsible for the conversion of this compound to BAA, alcohol dehydrogenase isotype 3, is more active in female rats than in males. europa.eu Updated models also consider the further metabolism of BAA and its excretion, providing a more comprehensive understanding of its disposition. nih.gov
Interactive Data Table: Key Parameters in Interspecies PBPK Modeling for this compound
| Parameter | Description | Species | Value | Reference |
|---|---|---|---|---|
| Metabolic Rate (Vmax) | Maximum rate of metabolism of this compound to 2-butoxyacetic acid. | Rat | Higher | europa.eu |
| Metabolic Rate (Vmax) | Maximum rate of metabolism of this compound to 2-butoxyacetic acid. | Human | 10-20 fold lower than rat | europa.eu |
| Primary Metabolite | The main substance produced during metabolism. | Rat & Human | 2-Butoxyacetic acid (BAA) | who.intresearchgate.net |
| Sensitive Species | The species showing the most significant adverse effects. | Rat | Most sensitive to hematotoxicity | who.intresearchgate.net |
| Enzymes Involved | Catalysts for the metabolic reactions. | Rat & Human | Alcohol dehydrogenase, Aldehyde dehydrogenase | who.intinchem.org |
| Model Application | The primary use of the PBPK model in risk assessment. | Cross-species | Interspecies extrapolation, Dose-route extrapolation | basicmedicalkey.comoup.com |
Validation of PBPK Models for this compound Disposition
The validation of PBPK models is a critical step to ensure their reliability and relevance for a specific purpose, such as risk assessment. food.gov.uk For this compound, extensive work has been undertaken to develop and validate PBPK models using experimental data from both human and animal studies. europa.eu This validation process involves comparing the model's predictions of the concentration-time profiles of this compound and its major metabolite, BAA, in various tissues and fluids with experimentally measured data. inchem.orgnih.gov
A well-validated PBPK model should be able to accurately simulate the disposition of this compound across different exposure routes (e.g., inhalation, oral, dermal), dose levels, and species. basicmedicalkey.cominchem.org The validation process for this compound PBPK models has drawn upon a wide range of data, including:
Human Volunteer Studies: Data from controlled human exposures to this compound vapor have been used to validate the predictive capacity of the human PBPK models. europa.eu These studies typically involve measuring the concentrations of this compound and BAA in blood and urine over time. nih.gov
Animal Studies: Kinetic data from various animal species, particularly rats, exposed to this compound via different routes have been essential for developing and validating the animal-specific components of the PBPK models. epa.gov
In Vitro Studies: Data on metabolic rates and tissue partitioning from in vitro experiments have been used to parameterize and validate the models. europa.eu
One of the key aspects of validating PBPK models for this compound has been their ability to capture the "bumps and valleys" or the detailed kinetic profiles observed in experimental data. inchem.org Successful models have been able to simulate the kinetic profiles of both the parent compound and its metabolite, BAA, with a single set of species-specific parameters. inchem.org
Confidence in the interspecies extrapolation capabilities of these models stems from the confidence in the predictive accuracy of the individual rodent and human PBPK models. oup.com For example, rodent models for this compound disposition have been shown to accurately predict blood concentrations of BAA in rats exposed via inhalation. oup.com Similarly, human PBPK models have demonstrated good agreement with experimental data on BAA levels in blood and urine under various exposure conditions. nih.gov
The U.S. Environmental Protection Agency (EPA) has utilized validated PBPK models to support the derivation of reference concentrations (RfCs) and reference doses (RfDs) for this compound. epa.gov The use of these models to account for pharmacokinetic differences between rats and humans has increased the confidence in these risk assessments. epa.govtexas.gov The models have been considered sufficiently validated for determining cross-species toxicokinetic assessment factors. europa.eu
Interactive Data Table: Validation of this compound PBPK Models
| Validation Aspect | Description | Finding | Reference |
|---|---|---|---|
| Model Structure | The biological basis and assumptions of the model. | Reasonable biological basis and consistent with available data. | inchem.org |
| Simulation of Experimental Data | Comparison of model predictions with data from human and animal studies. | Good agreement between model predictions and experimental data for blood and urine concentrations of BAA. | nih.gov |
| Predictive Accuracy | The ability of the model to accurately predict kinetic profiles. | Accurately predicts blood concentrations of BAA in rats following inhalation exposure. | oup.com |
| Cross-Route Extrapolation | The model's ability to predict disposition across different exposure routes. | The model covers multiple exposure routes including inhalation, oral, and dermal. | europa.eu |
| Regulatory Acceptance | Use of the model in regulatory risk assessment. | Used by the U.S. EPA to derive RfCs and RfDs, increasing confidence in the assessment. | epa.govtexas.gov |
| Overall Confidence | The level of trust in the model for its intended purpose. | The model is considered sufficiently validated for use in determining cross-species toxicokinetic assessment factors. | europa.eu |
Toxicological Profiles and Mechanistic Investigations of 2 Butoxyethanol
Hematotoxicity and Erythrocyte Lesions
The primary toxicological effect of 2-Butoxyethanol (B58217) (BE) is hematotoxicity, with its principal metabolite, 2-butoxyacetic acid (BAA), being the active hemolytic agent. inchem.orgeuropa.eu BE itself is considered a weak hemolysin, but it is rapidly metabolized in the liver and other tissues by alcohol and aldehyde dehydrogenases to form butoxyacetaldehyde (B1201794) and subsequently BAA. inchem.orgoup.com It is the accumulation of BAA that leads to damage and destruction of red blood cells (erythrocytes). europa.eu
Mechanisms of Hemolysis Induced by 2-Butoxyacetic Acid
The precise mechanism by which 2-butoxyacetic acid (BAA) induces hemolysis involves direct interaction with the erythrocyte membrane, leading to a series of events that compromise cell integrity. nih.gov The current understanding points to a colloid osmotic lysis mechanism. nih.gov BAA is thought to make the red blood cell membrane "leaky," causing an influx of sodium (Na+) and calcium (Ca2+) ions into the cell. europa.eunih.gov
This influx of cations disrupts the cell's osmotic balance. nih.gov The initial entry of calcium appears to trigger a protective response by activating a calcium-dependent potassium (K+) channel (the Gardos channel), which facilitates the outflow of potassium to counteract the sodium influx. nih.gov However, this compensatory mechanism is ultimately insufficient. The sustained increase in intracellular cations leads to water entering the cell, causing it to swell. europa.eunih.gov This swelling transforms the normal biconcave disc shape of the erythrocyte into a more fragile, spherical form (spherocytosis) and decreases its deformability. europa.euoup.com
The process is also associated with the depletion of adenosine (B11128) triphosphate (ATP) within the red blood cell. nih.govcdc.gov The loss of ATP further impairs the cell's ability to maintain its membrane integrity and ionic gradients, ultimately leading to membrane rupture and the release of hemoglobin (hemolysis). nih.gov
Species Sensitivity Differences in Hemolytic Response
A remarkable characteristic of BAA-induced hemolysis is the significant variation in sensitivity among different species. oup.com Rodents, such as rats and mice, along with rabbits and baboons, are highly sensitive to the hemolytic effects of BAA. cdc.goviarc.fr In contrast, species like humans, pigs, dogs, cats, and guinea pigs are markedly resistant. cdc.goviarc.fr
In vitro studies have demonstrated this differential sensitivity clearly. For instance, concentrations of BAA that cause rapid and significant hemolysis in rat erythrocytes have little to no effect on human red blood cells. inchem.orgtandfonline.com Following a one-hour exposure to 2 mM BAA, the mean corpuscular volume (MCV) of rat red blood cells increased to approximately 150% of the control, while human red blood cells only showed an increase to 105%. cdc.gov Similarly, a 60-minute exposure to 7.5 mM BAA resulted in 100% hemolysis of rat red blood cells, whereas no hemolysis was observed in human red blood cells exposed to 15 mM BAA for the same duration. cdc.gov It is estimated that there is at least a 10-fold, and possibly up to a 100-fold, difference in the concentration of BAA required to produce pre-hemolytic effects in human erythrocytes compared to rat erythrocytes. oup.comtandfonline.com
The underlying reasons for this species-specific sensitivity are believed to be related to differences in the structure and composition of the erythrocyte membrane. nih.govkarger.com
Table 1: Comparative In Vitro Effects of 2-Butoxyacetic Acid (BAA) on Rat and Human Erythrocytes
| Species | BAA Concentration | Exposure Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat | 7.5 mM | 60 minutes | 100% hemolysis | cdc.gov |
| Human | 15 mM | 60 minutes | No hemolysis | cdc.gov |
| Rat | 2.0 mM | 1 hour | ~50% increase in Mean Corpuscular Volume | cdc.gov |
| Human | 2.0 mM | 1 hour | ~5% increase in Mean Corpuscular Volume | cdc.gov |
| Rat | >0.2 mM | 2-4 hours | >30% hemolysis | tandfonline.comoup.com |
Erythrocyte Osmotic Fragility Studies
Erythrocyte osmotic fragility tests measure the susceptibility of red blood cells to hemolyze when exposed to hypotonic solutions. Exposure to this compound or BAA can increase this fragility, indicating membrane damage. In animal studies, mice exposed to 100 ppm of this compound for 7 hours showed increased osmotic fragility of their red blood cells. nih.gov Similarly, rabbits exposed to 125 ppm also exhibited this effect. nih.gov
However, this effect is not observed in hemolysis-resistant species. Guinea pigs and dogs showed no change in erythrocyte fragility even at high exposure concentrations. nih.gov Crucially, human volunteers exposed to up to 195 ppm of this compound for 4-8 hours showed no adverse effects on erythrocyte osmotic fragility, further highlighting the resistance of human red blood cells to this specific toxic action. nih.govcdc.gov
Role of Macrophage Activation in Hemolysis-Related Effects
The hemolysis induced by this compound's metabolite, BAA, triggers a secondary response involving the mononuclear phagocyte system, particularly Kupffer cells, which are the resident macrophages in the liver. oup.com Damaged and aging erythrocytes are normally removed from circulation by macrophages in the spleen and liver. iarc.fr In cases of accelerated hemolysis caused by BAA, this process is significantly enhanced.
Activated Kupffer cells phagocytize the damaged red blood cells. This leads to the breakdown of hemoglobin and a subsequent accumulation of iron, in the form of hemosiderin, within the Kupffer cells. oup.comoup.com This iron deposition is a key event. oup.com The iron overload can lead to the activation of Kupffer cells, causing them to release reactive oxygen species and various cytokines. oup.com This cascade of events is hypothesized to contribute to subsequent liver toxicity. oup.comoup.com It is proposed that the activation of macrophages, secondary to the phagocytosis of damaged erythrocytes, is a critical step in the mode of action for longer-term hepatic effects observed in sensitive species. oup.com
Organ-Specific Toxicity Studies
Hepatic Effects and Underlying Mechanisms (e.g., Liver Weight Changes, Congestion)
The liver is a key target organ for this compound toxicity, largely as a consequence of the hematotoxic effects. The mechanisms driving hepatic effects are closely linked to the hemolysis and subsequent macrophage activation described previously. oup.com
In sensitive species like rodents, exposure to this compound leads to a cascade of events in the liver. The massive destruction of red blood cells results in a significant load of cellular debris and hemoglobin being processed by the liver. oup.com This leads to the accumulation of iron (hemosiderin) in Kupffer cells and, to a lesser extent, hepatocytes. oup.comoup.com This iron overload is believed to be a primary driver of hepatic damage, promoting oxidative stress through the generation of reactive oxygen species. oup.com
The activation of Kupffer cells, stimulated by both the phagocytosis of damaged erythrocytes and the presence of excess iron, further contributes to the toxic environment in the liver. Activated macrophages release inflammatory mediators and cytokines that can induce damage and proliferative signals in neighboring cells. oup.comoup.com
Observable hepatic effects in animal studies include an increase in liver weight and liver congestion. cdc.gov The increased weight can be attributed to a combination of factors, including congestion (an accumulation of blood), cellular infiltration, and potentially proliferative responses. The hypothesis is that the carcinogenicity of this compound observed in some rodent studies is not due to a direct genotoxic effect of the parent compound or its metabolite, BAA, but is an indirect result of the chronic oxidative stress and cell proliferation initiated by iron overload from sustained hemolysis. oup.com
Renal Effects and Underlying Mechanisms (e.g., Kidney Weight Changes)
Exposure to this compound has been associated with various renal effects in animal studies. A notable observation is the increase in kidney weight in several species. Statistically significant increases in kidney weight were reported in Sherman rats and guinea pigs following intermediate-duration inhalation exposure. nih.gov Similarly, increased relative kidney weights were observed in pregnant rabbits at high exposure levels. oecd.org In some studies with F344 rats, however, no effects on kidney weight or histopathological lesions were found at certain concentrations, though increased kidney weight without lesions was seen at higher intake levels. nih.gov
Histopathological examinations have revealed specific damage to the kidneys. For instance, cloudy swelling of the convoluted tubules was observed in female rats after acute inhalation exposure. nih.gov In Swiss mice, interstitial nephritis was reported following high-concentration exposure. nih.gov Other observed effects include extreme kidney congestion in rabbits that died following acute dermal exposure. nih.gov
The mechanisms underlying these renal effects are considered complex. Some renal effects, such as hemoglobinuria, are likely secondary to the hemolytic activity of this compound. nih.gov It has been suggested that toxic effects in the kidneys may be related to the buildup of hemoglobin and destroyed red blood cells following hemolysis. cdc.gov Histopathological changes in the kidneys of rats were found to be dose- and age-dependent, with signs of regression observed 48 hours after exposure, suggesting a potential for recovery. who.int However, in some long-term studies in mice, effects on kidney weight were thought to be secondary to reduced body-weight gain, as no histopathological changes were noted. nih.goviarc.fr
Renal Effects of this compound in Animal Studies
| Effect | Species | Observation Details |
|---|---|---|
| Increased Kidney Weight | Rat, Guinea Pig, Rabbit | Statistically significant increases in absolute or relative kidney weight observed following inhalation or oral exposure. nih.govoecd.org |
| Tubular Damage | Rat | Cloudy swelling of the convoluted tubules noted after acute inhalation exposure. nih.gov |
| Interstitial Nephritis | Mouse | Observed in mice after exposure to high concentrations. nih.gov |
| Kidney Congestion | Rabbit | Extreme congestion of the kidney noted at necropsy in animals that died after dermal exposure. nih.gov |
Central Nervous System Effects (e.g., Narcosis, Physical Weakness, Unsteadiness)
This compound is known to induce central nervous system (CNS) effects, particularly at high exposure levels. cdc.gov These effects have been reported across various animal species and routes of exposure. canada.ca Observed signs of neurotoxicity include narcosis, loss of coordination, physical weakness, unsteadiness, and sluggishness. who.intcanada.ca
In animal studies, some rats, dogs, and rabbits developed physical weakness and unsteadiness after short-term inhalation of very high levels of this compound. cdc.gov Rats and mice also exhibited sluggishness, drowsiness, or prostration after ingesting large amounts of the compound. cdc.gov Dermal exposure in rabbits led to narcosis and prostration prior to death, as well as muscle flaccidity and anorexia at high concentrations. cdc.gov Other reported CNS effects include ataxia and loss of coordination. who.intcanada.ca These symptoms are often indicative of CNS depression. nih.govohio.gov While the effects are well-documented, a specific mechanism for these neurological effects has not been fully described. nih.gov
Central Nervous System Effects of this compound
| Effect | Species | Observation Details |
|---|---|---|
| Narcosis | Rabbit, Rat | Observed prior to death in dermal studies and at high concentrations in inhalation studies. who.intcdc.govcanada.ca |
| Physical Weakness / Unsteadiness | Rat, Dog, Rabbit | Developed after exposure to very high levels in air for short periods. cdc.gov |
| Sluggishness / Drowsiness | Rat, Mouse | Became sluggish, drowsy, or prostrate after oral administration. who.intcdc.gov |
| Ataxia / Loss of Coordination | Various | Reported in multiple short-term studies at high doses. who.intcanada.ca |
| Muscle Flaccidity | Rabbit | Observed in dermal studies at high application levels. who.intcdc.gov |
Gastrointestinal Effects (e.g., Stomach Hyperkeratosis)
Oral exposure to this compound can lead to significant gastrointestinal effects in animals. nih.gov Studies in rats have shown mild hyperkeratosis (thickening of the outer layer of the skin or mucosa) and acanthosis (thickening of the spinous layer of the epidermis) in the stomach. cdc.gov This effect is particularly noted in the forestomach of rodents. nih.gov Research indicates that following inhalation, this compound can be ingested via grooming and subsequently concentrates in the forestomach. nih.gov There, it is metabolized to 2-Butoxyacetic acid, which is more potent in causing cellular damage, increased cell replication, and hyperkeratosis. nih.gov
Other reported gastrointestinal effects include distended stomachs filled with liquid and gas, and bloody or very red intestines in rats after single high oral doses. nih.govcdc.gov In guinea pigs, moderate-to-mild necrosis and hemorrhage of the gastric mucosa have been observed. cdc.gov These effects may be related to the direct irritant properties of the compound on the gastrointestinal tissues or secondary to its hemolytic activity. nih.govcdc.gov It has been proposed that differences in stomach structure and enzyme distribution between rodents and humans suggest that the forestomach-specific effects seen in mice are unlikely to occur in humans. nih.gov
Gastrointestinal Effects of this compound
| Effect | Species | Observation Details |
|---|---|---|
| Stomach Hyperkeratosis & Acanthosis | Rat | Mild hyperkeratosis and acanthosis of the stomach lining observed after oral administration. cdc.gov The metabolite 2-Butoxyacetic acid is a more potent inducer of this effect. nih.gov |
| Gastric Irritation | Rat | Distended stomachs, liquid and gas accumulation, and bloody or very red intestines noted at high gavage doses. nih.govcdc.gov |
| Gastric Mucosa Necrosis | Guinea Pig | Moderate-to-mild necrosis and hemorrhage of the gastric mucosa seen with single gavage doses. cdc.gov |
Developmental and Reproductive Toxicology
Fetal Skeletal Ossification Delays and Variations
Exposure to this compound during gestation has been shown to cause developmental delays in fetal skeletal formation in animal models. sciencecorps.org This fetotoxicity manifests as retarded skeletal ossification. cdc.gov In studies involving pregnant Fischer 344 rats exposed via inhalation, fetuses exhibited delayed ossification of vertebral arches or centra, sternebrae, and phalanges. cdc.gov
Specifically, at certain maternal exposure concentrations, there was a significantly decreased incidence of bilobed cervical centrum 5 and an increased incidence of unossified cervical centrum 6. who.int Similar effects were seen in pregnant New Zealand white rabbits, where fetal skeletal ossification of the sternebrae and the presence of rudimentary ribs were delayed. oecd.orgcdc.gov These delays in bone formation are considered a significant developmental effect of this compound exposure. sciencecorps.org
Fetal Skeletal Ossification Delays from this compound Exposure
| Affected Skeletal Structure | Species | Observation Details |
|---|---|---|
| Vertebral Arches/Centra | Rat | Retarded ossification observed in fetuses from dams exposed via inhalation. cdc.gov Specific variations in cervical centra noted. who.int |
| Sternebrae | Rat, Rabbit | Delayed ossification of the sternebrae (segments of the sternum) was a common finding. oecd.orgcdc.gov |
| Phalanges | Rat | Ossification of the phalanges (bones of the digits) was retarded. cdc.gov |
| Ribs | Rabbit | Delayed ossification of rudimentary ribs was observed. cdc.gov |
Embryotoxicity and Fetotoxicity (e.g., Fetal Lethality, Resorptions)
This compound has demonstrated embryotoxic and fetotoxic potential in animal studies, particularly at exposure levels that also induce maternal toxicity. industrialchemicals.gov.au Effects include increased post-implantation loss and a higher number of resorptions per litter. industrialchemicals.gov.au In pregnant rats, a significant increase in resorbed litters was noted at high inhalation concentrations. oecd.org Similarly, oral administration studies in pregnant CD-1 mice resulted in an increased number of resorptions and a reduced number of viable fetuses. industrialchemicals.gov.au
In vitro studies support these findings. In rat embryo cultures, a significant increase in malformations was observed at high concentrations of this compound. cdc.gov At certain concentrations in vitro, this compound can induce 100% embryo lethality. cir-safety.org These findings indicate that the compound can be directly harmful to the developing embryo and fetus, leading to outcomes such as fetal death. sciencecorps.org
Assessment of Maternal Toxicity and its Influence on Developmental Outcomes
A critical aspect of the developmental toxicology of this compound is the consistent observation that embryotoxic and fetotoxic effects typically occur at exposure levels that are also toxic to the pregnant dam. nih.govindustrialchemicals.gov.auresearchgate.net Developmental effects, such as reduced fetal viability and retarded skeletal ossification, were reported at concentrations that resulted in moderate to severe maternal toxicity. nih.goviarc.fr
Signs of maternal toxicity observed in these studies include reduced body weight gain, decreased food and water consumption, and significant hematological effects. oecd.orgindustrialchemicals.gov.au For example, in inhalation studies with rats and rabbits, fetotoxicity was observed at concentrations of 100 and 200 ppm, which were the same concentrations that produced maternal toxicity. cdc.gov Some researchers have argued that the observed developmental effects may not be primary teratogenic events but rather secondary consequences of the adverse health status of the mother. sciencecorps.org However, it has not been definitively established that these effects are solely the result of maternal toxicity. sciencecorps.org Therefore, the developmental effects are considered to occur in the presence of maternal toxicity, and a clear no-effect level for developmental toxicity in the absence of maternal effects has been difficult to establish. iarc.frindustrialchemicals.gov.au
Reproductive Organ Toxicity (e.g., Testicular Size Reduction)
Studies in experimental animals have revealed some evidence of reproductive organ toxicity following exposure to this compound, although these effects are often observed at high doses that also induce other systemic toxicities. In male experimental animals, reduced testicular size has been reported. sciencecorps.org One study noted a decrease in epididymal weights in the two highest dose groups of rats, though this was considered by the authors to be secondary to a reduction in body weight gain rather than a direct effect of this compound. europa.eu No treatment effect on testis weights was observed in the same study. europa.eu
In female rats, a reduction in the size of the uterus was noted at high concentrations, which was also correlated with reduced body weight gain. europa.eu While some alterations in the estrous cycle were observed, such as more time spent in diestrous, these were not considered indicative of a specific treatment-related reproductive effect due to the absence of histopathological lesions and the presence of significant systemic toxicity. europa.eu
In Vitro Developmental Toxicity Assessments
In vitro studies provide a means to assess the potential for a chemical to cause developmental toxicity directly, without the confounding factor of maternal toxicity. This compound has been shown to have developmental toxicity in an in vitro assay using the freshwater coelenterate Hydra attenuata. cdc.gov Both this compound and its primary metabolite, 2-Butoxyacetic acid, have been demonstrated to be embryotoxic in rat embryo culture systems. cdc.gov
In one such study, a significant increase in malformations, including anomalous encephalon, was observed. cdc.gov Another in vitro study reported 100% embryo lethality at concentrations of this compound greater than 12.5 mM. cir-safety.org However, it is also noted that in some in vitro studies, adverse effects on development were observed only in conjunction with growth effects. europa.eu These findings indicate a potential for direct developmental toxicity, although the translation of these in vitro results to whole-animal and human scenarios requires careful consideration of dosimetry and metabolism.
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated in a variety of test systems.
In Vitro Genotoxicity Studies (e.g., Micronuclei, Sister Chromatid Exchanges, Comet Assay, Bacterial Mutagenicity)
In vitro genotoxicity studies on this compound have yielded largely negative results. tga.gov.auindustrialchemicals.gov.au The compound has been tested in a range of assays, including those for gene mutation, chromosomal aberration, and DNA effects. industrialchemicals.gov.au
Key In Vitro Genotoxicity Findings for this compound
| Assay Type | Finding | Citation |
| Bacterial Mutagenicity (e.g., Salmonella/microsome) | Negative | nih.gov |
| Sister Chromatid Exchanges (SCE) | Weakly positive at very high doses in V79 cells | industrialchemicals.gov.au |
| Micronuclei | Negative | industrialchemicals.gov.au |
| Aneuploidy | Weakly positive at very high doses in V79 cells | industrialchemicals.gov.au |
| Comet Assay (in mouse endothelial cells) | No increase in DNA damage | cir-safety.orgoup.com |
| Syrian Hamster Embryo (SHE) Cell Transformation | Did not induce cellular transformation | cir-safety.org |
| Inhibition of Metabolic Cooperation in V79 Cells | Positive | nih.gov |
While most well-validated assays, such as the Salmonella/microsome test, have been negative, some studies have reported weakly positive responses for sister chromatid exchanges and aneuploidy in V79 cells, but only at very high concentrations. industrialchemicals.gov.au The Comet assay, which detects DNA strand breaks, showed no increase in DNA damage in mouse endothelial cells following exposure to this compound or its metabolites, 2-butoxyacetaldehyde and 2-butoxyacetic acid. cir-safety.orgoup.com Furthermore, this compound did not induce cellular transformation in Syrian hamster embryo (SHE) cells. cir-safety.org
Carcinogenicity Studies and Mechanistic Insights
The carcinogenic potential of this compound has been investigated in animal studies, with some evidence of carcinogenicity observed in mice. sciencecorps.org Inhalation exposure to this compound led to a dose-related increase in the incidence of liver hemangiosarcomas in male mice and forestomach squamous-cell papillomas or carcinomas in female mice. sciencecorps.orgiarc.fr In rats, there was equivocal evidence of carcinogenicity in females (combined benign and malignant cancers of the adrenal medulla) and no evidence in males. sciencecorps.org The U.S. National Toxicology Program concluded that there was some evidence of carcinogenicity in male and female mice. sciencecorps.org
The mechanism for the induction of liver hemangiosarcomas in mice is believed to be secondary to the hemolytic effects of this compound's metabolite, 2-Butoxyacetic acid. oup.comnih.gov The proposed sequence of events involves:
Metabolism of this compound to 2-Butoxyacetic acid. oup.com
Induction of red blood cell hemolysis by 2-Butoxyacetic acid. oup.com
Iron overload in the liver from the breakdown of red blood cells. oup.com
Generation of oxidative stress and reactive oxygen species catalyzed by the excess iron. cir-safety.orgoup.com
Oxidative damage to cellular components, including DNA, in liver cells (hepatocytes and Kupffer cells). cir-safety.orgoup.com
Chronic inflammation and cell proliferation in response to the tissue damage. nih.gov
This cascade of events, rather than direct interaction of this compound with DNA, is thought to be the primary driver of tumorigenesis in the mouse liver. oup.comnih.gov The relevance of these findings to humans is debated, as human red blood cells are significantly less sensitive to the hemolytic effects of 2-Butoxyacetic acid than those of rodents. iarc.fr The forestomach tumors observed in female mice are also of questionable relevance to humans, as humans lack a forestomach. wikipedia.org The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)" based on inadequate evidence in humans and limited evidence in experimental animals. iarc.fr
Tumor Incidence in Experimental Animals (e.g., Liver Hemangiosarcomas, Forestomach Tumors, Phaeochromocytomas)
Studies in experimental animals have revealed evidence of the carcinogenic potential of this compound, with tumor development observed in specific organs. A two-year inhalation study conducted by the National Toxicology Program (NTP) in the United States provided key data on this topic. nih.gov
In male B6C3F1 mice, exposure to this compound led to an increased incidence of hemangiosarcoma of the liver. cir-safety.orgepa.gov Additionally, a marginal increase in squamous cell papillomas of the forestomach and an increase in hepatocellular carcinomas were noted in this group. nih.govcir-safety.org Female B6C3F1 mice exposed to this compound showed an increased incidence of forestomach squamous cell papilloma or carcinoma, with papillomas being the predominant finding. nih.govcir-safety.org
In F344/N rats, the evidence of carcinogenicity was less clear. Male rats showed no evidence of carcinogenic activity. nih.govcir-safety.org However, in female rats, there was equivocal evidence of carcinogenic activity based on an increased combined incidence of benign or malignant pheochromocytomas of the adrenal medulla, which were mainly benign. nih.govcir-safety.orgiarc.fr It is important to note that the incidence of these pheochromocytomas was within the historical control range for this strain of rats. cir-safety.org
The International Agency for Research on Cancer (IARC) has classified this compound as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited evidence in experimental animals. iarc.frnih.gov
Table 1: Summary of Tumor Incidence in 2-Year Inhalation Studies of this compound
| Species/Sex | Organ | Tumor Type | Finding |
| Male B6C3F1 Mice | Liver | Hemangiosarcoma | Some evidence of carcinogenic activity cir-safety.orgepa.gov |
| Forestomach | Squamous Cell Papilloma | Marginal increase nih.govcir-safety.org | |
| Liver | Hepatocellular Carcinoma | Increased incidence cir-safety.org | |
| Female B6C3F1 Mice | Forestomach | Squamous Cell Papilloma or Carcinoma | Some evidence of carcinogenic activity nih.govcir-safety.org |
| Male F344/N Rats | All organs studied | - | No evidence of carcinogenic activity nih.govcir-safety.org |
| Female F344/N Rats | Adrenal Medulla | Pheochromocytoma (benign or malignant) | Equivocal evidence of carcinogenic activity nih.govcir-safety.orgiarc.fr |
Species-Specific Carcinogenic Mechanisms (e.g., Rodent Forestomach Relevance to Humans)
The carcinogenic effects of this compound observed in rodents, particularly the development of forestomach tumors in mice, are considered to have limited relevance to humans. wikipedia.orgatamanchemicals.com This is primarily because humans lack a forestomach, the anatomical site of tumor development in these animal models. wikipedia.orgatamanchemicals.com
The mechanism proposed for forestomach tumors in mice involves prolonged irritation caused by high local concentrations of this compound and its metabolite, 2-butoxyacetic acid (BAA). iarc.frnih.gov This chronic irritation leads to regenerative hyperplasia, a state of increased cell division to repair tissue damage, which can subsequently promote tumor formation. nih.gov Studies have shown that mice have a higher metabolic capacity in their forestomach to convert this compound to the more irritating BAA compared to rats. iarc.frnih.gov
Anatomical and physiological differences between the mouse forestomach and the human gastrointestinal tract limit the direct extrapolation of these findings to human health. iarc.fr
Link between Hemolysis and Carcinogenicity (e.g., Hepatocellular Carcinomas, Haemangiosarcomas, Phaeochromocytomas)
A key mechanistic pathway proposed for the development of liver tumors (hepatocellular carcinomas and hemangiosarcomas) in male mice is linked to the hemolytic properties of this compound. cir-safety.orgnih.gov Rodent red blood cells are particularly sensitive to hemolysis (destruction of red blood cells) induced by this compound. cir-safety.org
The proposed sequence of events is as follows:
Hemolysis: Exposure to this compound leads to the breakdown of red blood cells. cir-safety.org
Iron Overload: The destruction of red blood cells releases large amounts of iron, which is subsequently deposited in the liver, particularly in Kupffer cells (specialized macrophages in the liver). cir-safety.orgnih.gov
Oxidative Stress: This excess iron is thought to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates. cir-safety.orgnih.gov
Cellular Damage and Proliferation: The resulting oxidative damage can lead to increased DNA synthesis in endothelial cells and hepatocytes as the liver attempts to repair itself. cir-safety.orgnih.gov
Tumor Formation: This chronic state of injury, repair, and cell proliferation is hypothesized to contribute to the transformation of endothelial cells into hemangiosarcomas and hepatocytes into hepatocellular carcinomas. epa.gov
Research has shown a significant association between liver hemangiosarcoma and Kupffer cell hemosiderin pigmentation (an indicator of iron overload) in male mice. epa.gov Furthermore, studies have indicated that iron itself, rather than this compound or its metabolite BAA, is responsible for inducing oxidative damage in cultured rat and mouse hepatocytes. nih.gov
The relevance of this hemolytic mechanism to humans is considered low due to the lower sensitivity of human red blood cells to hemolysis by this compound and its metabolites compared to rodent red blood cells. nih.gov
The link between hemolysis and the development of pheochromocytomas in female rats is less clear and has not been as extensively investigated as the liver tumors in mice.
Irritation and Sensitization Studies
Ocular Irritation Research
This compound is recognized as an eye irritant. oecd.org Studies in rabbits have shown that undiluted this compound can cause severe eye irritation, including conjunctival hyperemia and edema. who.int The severity of the irritation is concentration-dependent. For instance, one study found that a 100% concentration was severely irritating, while 30% and 70% concentrations were moderately irritating in rabbits. tga.gov.au In humans, exposure to this compound vapor has been reported to cause ocular irritation. nih.gov
Table 2: Ocular Irritation Potential of this compound in Rabbits
| Concentration | Irritation Level | Reference |
| Undiluted | Severe | who.inttga.gov.au |
| 70% | Moderate | tga.gov.au |
| 30% | Moderate | tga.gov.au |
| 20% | Mildly irritating (practically non-irritating based on Draize scores) | tga.gov.au |
| 10% | Mildly irritating (practically non-irritating based on Draize scores) | tga.gov.au |
Dermal Irritation and Sensitization Investigations
The dermal effects of this compound include irritation, but it is not considered a skin sensitizer. who.int Studies in rabbits have demonstrated that this compound can cause mild to moderate skin irritation, with the severity increasing with the duration of contact. oecd.orgwho.int In some animal studies, application of this compound led to effects such as necrosis of the epidermis and dermis. cdc.gov
Investigations into skin sensitization in guinea pigs have consistently shown that this compound does not induce an allergic skin response. who.intcdc.govcdc.gov
Respiratory Irritation Studies
The potential for this compound to cause respiratory irritation has been investigated in both human and animal studies through various methodologies, including controlled exposure trials and sensory irritation tests.
Human Studies:
Controlled studies involving human volunteers have provided direct evidence of the respiratory irritant effects of this compound. In one study, exposure to 195 ppm resulted in immediate irritation of the nose and throat. nih.gov At a lower concentration of 113 ppm, subjects still experienced nasal irritation and a slight increase in mucus discharge. nih.gov Another study identified a Lowest-Observed-Adverse-Effect-Level (LOAEL) for throat and nasal irritation at 98 ppm during an 8-hour exposure. texas.gov However, no discomfort or adverse effects on pulmonary ventilation or respiratory frequency were reported in male volunteers exposed to 20 ppm for 2 hours during light physical exercise. nih.govtexas.gov This level was identified as a no-observed-adverse-effect-level (NOAEL) for respiratory irritation. texas.gov More recent studies have reported no signs of irritation in volunteers exposed to 50 ppm for 2-hour periods on multiple occasions. europa.eu Workers exposed to this compound have reported symptoms including eye, nose, and throat irritation, coughing, and a runny nose. nih.gov
Table 1: Human Respiratory Irritation Studies for this compound
| Exposure Concentration (ppm) | Duration of Exposure | Observed Effects | Reference |
|---|---|---|---|
| 195 | 4-8 hours | Immediate nose and throat irritation | nih.gov |
| 113 | 4-8 hours | Nasal irritation, slight increase in nasal mucus | nih.gov |
| 100 | Up to 4 hours | Immediate nose and throat irritation, disturbed taste | europa.eu |
| 98 | 8 hours | Throat and nasal irritation, slight increase in nasal mucus discharge (LOAEL) | texas.gov |
| 50 | 2 hours (multiple occasions) | No signs of irritation reported | europa.eu |
| 20 | 2 hours (during exercise) | No discomfort, no adverse effects on pulmonary ventilation or respiratory frequency (NOAEL) | nih.govtexas.gov |
Animal Studies:
Animal studies have further characterized the respiratory effects of this compound inhalation. In Fischer 344 rats, acute exposure (4 hours) to 867 ppm led to rapid, shallow breathing, which preceded death. nih.gov No respiratory effects were noted at concentrations up to 523 ppm in the same study. nih.gov In a 9-day study, audible respiration and nasal discharge were observed in a few male Fischer 344 rats at 245 ppm. nih.gov
Sensory irritation, an indicator of upper respiratory tract irritation, has also been evaluated. In an Alarie test with male Swiss Webster mice, a 10-15 minute exposure to concentrations ranging from 153 to 1,666 ppm caused a decrease in respiratory rate, with a 20% decrease at the lowest concentration and a 40% decrease at the highest. nih.gov The concentration estimated to produce a 50% decrease in respiratory rate (RD50), a standard measure of sensory irritation, was extrapolated to be 2825 ppm, suggesting that this compound is a weak upper respiratory tract irritant in mice under these test conditions. europa.eu
It has been noted that respiratory effects, such as changes in respiratory rate and hemorrhaging of respiratory tissues, may be linked to metabolic acidosis and hemolysis, which are known effects of this compound exposure. texas.gov
Table 2: Animal Respiratory Irritation Studies for this compound
| Animal Model | Exposure Concentration (ppm) | Duration of Exposure | Observed Effects | Reference |
|---|---|---|---|---|
| Fischer 344 Rats | 867 | 4 hours | Rapid, shallow breathing, followed by death | nih.gov |
| Fischer 344 Rats | ≤ 523 | 4 hours | No respiratory effects | nih.gov |
| Fischer 344 Rats | 245 | 9 days (6 hrs/day, 5 days/week) | Audible respiration, nasal discharge in a few males | nih.gov |
| Timed-pregnant Fischer 344 Rats | 100 or 200 | 6 hours/day (gestational days 6-15) | Perinatal encrustation | nih.gov |
| Male Swiss Webster Mice | 153 - 1,666 | 10-15 minutes | 20-40% decrease in respiratory rate | nih.gov |
| Male Mice | Up to ~1100 | Not specified (Alarie test) | Weak upper respiratory tract irritant; RD50 extrapolated to 2825 ppm | europa.eu |
| Rhesus Monkeys | 210 | Up to 30 days | No respiratory effects | nih.gov |
| Rhesus Monkeys | 100 | 90 days | No respiratory effects | nih.gov |
Exposure Assessment and Biological Monitoring in 2 Butoxyethanol Research
Human Exposure Pathways and Modes
Humans can be exposed to 2-butoxyethanol (B58217) through various pathways, with occupational and consumer product use being the most significant. The primary routes of entry into the body are inhalation of vapors and dermal absorption from direct contact with liquids or vapor. nih.govnih.gov
Occupational Exposure Scenarios (e.g., Manufacturing, Formulation, End-Use)
Occupational exposure to this compound is a primary concern in several industries. nih.gov The level and frequency of exposure can vary significantly depending on the specific job task, the concentration of this compound in the products used, and the effectiveness of control measures like ventilation and personal protective equipment. industrialchemicals.gov.au
Manufacturing: In manufacturing facilities, workers may be exposed during production, blending, and drum filling operations. While manufacturing processes are often enclosed, the potential for exposure exists, particularly during maintenance activities. industrialchemicals.gov.au Personal monitoring in manufacturing plants has shown time-weighted average (TWA) exposures ranging from 0.01 to 2.7 ppm. nih.gov
Formulation: The formulation of products containing this compound, such as cleaning agents and coatings, presents another significant exposure scenario. europa.eu Exposure during formulation is highly dependent on the process, with open-top mixing tanks posing a greater risk. Workers involved in formulation may have intermittent but potentially high exposures.
End-Use: A wide range of industries utilize products containing this compound, leading to potential worker exposure. Key sectors include:
Painting and Printing: Workers in these fields can be exposed through the use of paints, lacquers, varnishes, and inks containing this compound. who.int Air concentrations during these activities have been measured at various levels, with some studies reporting mean exposures around 1.1 to 6.8 ppm. nih.govwho.int
Cleaning Services: The use of industrial and household cleaning agents is a major source of exposure. who.int Automobile cleaners and janitorial staff using window cleaners and other surface cleaners may experience TWA personal exposures ranging from less than 0.1 to 7.33 ppm. who.int
Other Industries: this compound is also used in metal cleaning, as a solvent for resins, in the production of plasticizers, and in some herbicide formulations. nih.goveuropa.eu
Table 1: Occupational Exposure Levels of this compound in Various Scenarios
| Scenario | Time-Weighted Average (TWA) Exposure Range (ppm) | Reference |
|---|---|---|
| Manufacturing (Production) | 0.01 - 0.4 | nih.gov |
| Manufacturing (Drum Filling) | 0.03 - 0.3 | nih.gov |
| Manufacturing (Blending) | 0.5 - 2.7 | |
| Silk Screening | 1.1 - 5.4 (average 3.5) | who.int |
| Silk Screen Spray Painting | 2.6 (average) | who.int |
| Printing | 1.8 (average) | who.int |
| Automobile Cleaning | <0.1 - 7.33 | who.int |
| Varnish Production | <0.1 - 8.1 (average 1.1) | nih.gov |
General Population Exposure Pathways (e.g., Consumer Product Use, Environmental Contamination)
The general population is primarily exposed to this compound through the use of common household products and, to a lesser extent, through environmental contamination. nih.govcdc.gov
Consumer Product Use: A significant source of exposure for the general public is the use of consumer products containing this compound. who.intcanada.ca These products include:
Household cleaners (e.g., window cleaners, all-purpose cleaners) who.int
Surface coatings (e.g., paints, lacquers, varnishes) who.int
Cosmetics and personal care products europa.eunih.gov
Exposure occurs mainly through inhalation of vapors during and after product application and dermal contact with the products. nih.govcdc.gov The concentration of this compound in these products can vary, with some household window-cleaning agents reported to contain 1% to 30% by volume. who.int
Environmental Contamination: While generally considered a secondary pathway for the general population, exposure can occur through contaminated environmental media. nih.gov
Air: this compound can be released into the atmosphere from industrial emissions and the drying of consumer products like paints and cleaners. who.intcdc.gov However, it has a relatively short atmospheric half-life of about 17 hours. who.int Limited data show ambient air concentrations are typically in the µg/m³ range. who.intresearchgate.net
Water: Releases to water can occur from industrial effluents and leachates from landfills and hazardous waste sites. nih.govwho.int this compound has been detected in groundwater and surface water near such sites. nih.gov It has also been found in some drinking water supplies, though quantitative data is limited. nih.govecetoc.org The estimated half-life in water is approximately 1 to 4 weeks. who.intresearchgate.netcanada.ca
Soil: Contamination of soil can result from spills, landfill leachates, and the application of certain herbicides. nih.govindustrialchemicals.gov.au Due to its high mobility in soil, there is a potential for it to contaminate groundwater. industrialchemicals.gov.au
Environmental Monitoring Methodologies
The detection and quantification of this compound in various environmental media are crucial for assessing exposure and contamination levels. The primary analytical technique used is gas chromatography (GC). who.intinchem.org
Air Concentration Measurement Techniques (e.g., GC-MS, Personal Monitoring)
The standard approach for measuring this compound in the air involves collecting air samples and then analyzing them in a laboratory.
Sample Collection: Air samples are typically collected by drawing a known volume of air through a sorbent material, such as charcoal or Amberlite XAD-7, which adsorbs the this compound. cdc.gov
Analytical Techniques: The collected sample is then desorbed from the sorbent and analyzed, most commonly using gas chromatography (GC). inchem.org The GC is often coupled with various detectors to identify and quantify the this compound:
Flame Ionization Detection (FID): A common and robust detector. who.intinchem.orgcdc.gov
Mass Spectrometry (MS): Provides high specificity and sensitivity, allowing for definitive identification of the compound. who.intinchem.orgcdc.gov GC-MS is a powerful tool for this analysis. inchem.org
Electron Capture Detection (ECD): Another detection option used in some methods. who.intinchem.org
These methods are employed for both area monitoring, to assess the general concentration in a space, and personal monitoring, where a sampling device is placed in the breathing zone of an individual to measure their personal exposure. The detection limits for these methods in air can range from 0.031 ppm to lower levels depending on the specific technique and sample volume. who.intinchem.org High-performance liquid chromatography (HPLC) with fluorescence detection has also been reported as a sensitive method for workplace air analysis.
Water and Soil Contamination Analysis
Analyzing this compound in water and soil presents unique challenges due to its properties.
Water Analysis: Standard methods for analyzing semi-volatile organic compounds in water, like EPA method 625, have shown poor recovery for this compound. cdc.gov Therefore, specific methods are required. Sample preparation techniques for water include:
Direct injection into the GC. cdc.gov
Purge and trap. cdc.gov
Solvent extraction. cdc.gov
Following sample preparation, analysis is typically performed using GC with FID or MS detection. cdc.gov While methods exist, there is a need for more information on the limits of detection (LODs) for this compound in water. cdc.gov
Soil Analysis: Information on specific, validated methods for analyzing this compound in soil is less readily available. cdc.gov Its high mobility in soil suggests that it is more likely to be found in associated groundwater. industrialchemicals.gov.au However, it has been detected in soil at hazardous waste sites. nih.gov Analysis would likely involve extraction of the compound from the soil matrix followed by GC-MS or GC-FID analysis. The development of standardized methods for soil analysis is an identified need. cdc.gov
Table 2: Analytical Methods for this compound in Environmental Media
| Matrix | Sampling/Preparation Method | Analytical Technique | Detector | Reference |
|---|---|---|---|---|
| Air | Adsorption onto charcoal or other sorbent | Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD) | who.intinchem.orgcdc.gov |
| Air | Adsorption, Derivatization | High-Performance Liquid Chromatography (HPLC) | Fluorescence | |
| Water | Direct Injection, Purge and Trap, Solvent Extraction | Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | cdc.gov |
| Soil | Extraction | Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | cdc.gov |
Biological Monitoring Techniques and Biomarker Validation
Biological monitoring is a crucial component in assessing human exposure to this compound, providing an integrated measure of uptake from all exposure routes, including inhalation and dermal absorption. The validation of sensitive and specific biomarkers is fundamental to accurately quantifying internal exposure and understanding the associated risks.
The primary metabolite of this compound is 2-Butoxyacetic acid (BAA), which is considered a useful biomarker of exposure. oup.com BAA is excreted in the urine in both a free form and as a conjugate, primarily with glutamine, to form N-butoxyacetylglutamine. cdc.govcdc.gov The presence of BAA in urine is a widely accepted biomarker for this compound exposure. cdc.gov
The extent of BAA conjugation with glutamine exhibits considerable inter- and intra-individual variability. researchgate.net Studies have reported that the conjugated portion of total BAA in urine can range from 0% to 100%. researchgate.netnih.gov For instance, one study of exposed workers found that on average, 57% of the total BAA was in the conjugated form. nih.gov Another study reported a mean of 48% (ranging from 16% to 64%) of BAA was conjugated with glutamine in lacquer workers. nih.gov Yet another study found the percentage of conjugated BAA in workers to vary from 44% to 92%, with an average of 71%. nih.gov
This significant variability is not consistently related to factors such as the time of exposure, concentration, or urine pH. researchgate.netnih.gov It has been hypothesized that this variability may be influenced by factors like the availability of glutamine. nih.gov Some research suggests that the conjugation process may become saturated at high exposure levels, leading to a lower proportion of conjugated BAA. researchgate.net Due to this high variability, relying solely on free BAA measurements can be misleading. researchgate.net
While urinary BAA is the preferred biomarker, this compound itself can be measured in blood and breath. However, these are generally considered less suitable for routine biological monitoring. researchgate.netnih.gov
Blood: this compound can be detected in blood following exposure. cdc.gov However, it has a short elimination half-life of approximately 40 minutes, making it a less reliable indicator of exposure over a full workday. cdc.gov Sampling can also be problematic. researchgate.netnih.gov While measuring BAA in blood is possible, the non-invasive nature of urine collection makes it a more practical choice. researchgate.netnih.gov
Breath: this compound can also be detected in exhaled breath. owlstonemedical.comhse.gov.uk However, due to the typically low-level exposures found in many occupational settings, breath analysis often lacks the necessary sensitivity to be a practical monitoring tool. researchgate.netnih.gov
Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in biological samples. nih.gov
The most common and well-established technique is Gas Chromatography (GC) , often coupled with:
Flame Ionization Detection (FID) cdc.gov
Mass Spectrometry (MS) oup.com
Electron Capture Detection (ECD) cdc.gov
To analyze BAA using GC, a derivatization step is often required to increase its volatility. cdc.gov
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is another method used for analyzing BAA and its glutamine conjugate. cdc.gov More recent methods have also been developed that allow for the analysis of BAA in urine without the need for derivatization. nih.gov
For the determination of total BAA, a sample preparation step involving acid hydrolysis is included to convert the conjugated form back to free BAA before analysis. cdc.gov
Interactive Table: Analytical Methods for this compound Biomarkers
| Biomarker | Matrix | Analytical Technique | Detector | Key Features |
| This compound | Blood, Urine, Breath | Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Suitable for detecting the parent compound, but limited by short half-life in blood. cdc.gov |
| Free 2-Butoxyacetic Acid (BAA) | Urine | GC, HPLC | FID, MS, ECD, UV | Measures the unconjugated metabolite; can underestimate total exposure due to variability in conjugation. researchgate.netcdc.gov |
| Total 2-Butoxyacetic Acid (BAA) | Urine | GC, HPLC | FID, MS, ECD, UV | Requires acid hydrolysis step; considered the most reliable biomarker for assessing overall exposure. researchgate.net |
| N-Butoxyacetylglutamine | Urine | HPLC | UV | Directly measures the glutamine conjugate of BAA. cdc.gov |
Numerous studies have investigated the relationship between external exposure to this compound (typically measured as airborne concentrations) and the levels of biomarkers in urine.
A significant correlation has often been observed between the concentration of this compound in the air and the concentration of BAA in post-shift urine samples. nih.govnih.gov For example, one study of workers in a beverage package production plant found a good correlation (r = 0.55) between airborne this compound and urinary BAA levels. nih.goveuropa.eu
Interactive Table: Correlation of Airborne this compound with Urinary BAA
| Study Population | Airborne this compound (mean) | Urinary BAA (mean) | Correlation (r-value) | Key Finding |
| Beverage Package Production Workers | 2.91 mg/m³ | 10.4 mg/g creatinine (B1669602) | 0.55 | Good correlation found between external and internal exposure. nih.gov |
| Decal Transfer Workers | 1.7 ppm | 446.8 mg/g creatinine (Mon), 619.4 mg/g creatinine (Fri) | Poor | High urinary BAA levels despite low air concentrations, indicating significant dermal absorption. researchgate.net |
| Cataphoresis Workers | 0.8 ppm | up to 210 mg/g creatinine | Not specified | Workers in this area were the most heavily exposed. |
Analytical Methodologies for Biomarker Detection
Factors Influencing Exposure and Absorption Dynamics
The total internal dose of this compound is influenced by a variety of factors related to the exposure scenario and the physical properties of the compound.
Route of Exposure: Both inhalation and dermal absorption are major routes of occupational exposure. cdc.gov this compound vapor is well-absorbed through the skin and can contribute significantly to the systemic dose, even without direct liquid contact.
Dermal Absorption Rate: The rate of dermal absorption is not constant. Studies have shown that the dermal flux is higher from aqueous solutions of this compound compared to the neat (undiluted) substance. For instance, the dermal flux from a 50% aqueous solution was found to be significantly higher than from neat this compound.
Workload: Physical workload can increase the rate of absorption, likely due to an increased breathing rate leading to higher inhalation uptake. nih.govindustrialchemicals.gov.au
Use of Protective Equipment: The use of gloves and other personal protective equipment can significantly reduce dermal exposure, which is often a primary route of uptake. nih.govindustrialchemicals.gov.au
Work Practices: The specific tasks being performed heavily influence exposure. Activities like spraying can generate aerosols, and cleaning tasks often involve prolonged and direct skin contact, both of which can lead to higher absorption. industrialchemicals.gov.au
Metabolism: The consumption of substances like ethanol (B145695) can potentially inhibit the metabolism of this compound to BAA, which could affect the accuracy of biomonitoring results. cdc.gov
Environmental Factors Affecting Dermal Absorption (e.g., Temperature, Humidity)
Environmental conditions, particularly temperature and humidity, have a measurable impact on the dermal absorption of this compound vapor. Research has shown that both increased temperature and humidity can enhance the rate of percutaneous absorption. nih.govoup.comresearchgate.net
In a human volunteer study, it was found that at baseline conditions of 25°C and 40% relative humidity, dermal absorption of this compound vapor accounted for an average of 11% of the total absorbed dose. nih.govoup.comresearchgate.net When the temperature was increased to 30°C, the mean dermal absorption rose to 14%. nih.govoup.comresearchgate.net Similarly, an increase in relative humidity to 65% resulted in a mean dermal absorption of 13%. nih.govoup.comresearchgate.net
Table 2: Effect of Environmental Conditions on Dermal Absorption of this compound Vapor An interactive data table will be available in the future.
| Condition | Temperature (°C) | Relative Humidity (%) | Mean Dermal Absorption (% of Total Dose) | Reference |
|---|---|---|---|---|
| Baseline | 25 | 40 | 11 | nih.govoup.comresearchgate.net |
| High Temperature | 30 | 40 | 14 | nih.govoup.comresearchgate.net |
| High Humidity | 25 | 65 | 13 | nih.govoup.comresearchgate.net |
| Industrial Scenario | 30 | 60 | 39 | nih.govoup.comresearchgate.net |
Product Formulation Effects on Exposure
The formulation of products containing this compound significantly influences its dermal absorption. A key finding is that the percutaneous absorption of this compound is considerably higher from aqueous solutions compared to the neat (undiluted) substance. cir-safety.orgnih.gov Research has demonstrated that even a small amount of water, as little as 10%, can increase the permeation rate through the skin fourfold. nih.gov
In one study, the dermal fluxes of this compound were measured from different concentrations. The flux from a 50% aqueous solution was 1.34 mg/cm²/h, while for a 90% solution it was 0.92 mg/cm²/h, and for neat this compound, it was only 0.26 mg/cm²/h. nih.gov This indicates an inverse relationship between the concentration of this compound in an aqueous solution and its dermal absorption rate. cir-safety.org The presence of water in the formulation appears to enhance the penetration of this compound through the skin. cir-safety.org
The concentration of this compound in a product is also a direct determinant of exposure levels. nih.gov Products with higher concentrations of this compound, particularly 30% or more, are of greater concern for prolonged dermal exposure. industrialchemicals.gov.au Many cleaning products, such as general surface cleaners, floor strippers, and rust removers, contain this compound, and the risk of exposure is tied to the concentration in these formulations. industrialchemicals.gov.au
Table 3: Dermal Flux of this compound from Different Formulations An interactive data table will be available in the future.
| Formulation | Dermal Flux (mg/cm²/h) | Reference |
|---|---|---|
| 50% Aqueous Solution | 1.34 | nih.gov |
| 90% Aqueous Solution | 0.92 | nih.gov |
| Neat (100%) | 0.26 | nih.gov |
Exposure Modeling and Assessment Methodologies
A variety of analytical methods are employed to assess exposure to this compound. For environmental monitoring, air samples are typically collected by adsorption onto materials like charcoal, followed by analysis using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). These methods can detect this compound in the air at levels ranging from 0.1 to 2 ppm. More advanced techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection, can achieve even lower detection limits. nih.gov
For biological monitoring, which is often preferred for a comprehensive assessment, methods have been developed to measure this compound and its primary metabolite, 2-butoxyacetic acid (BAA), in blood and urine. who.int These methods generally involve extraction, derivatization, and subsequent analysis by GC or HPLC. who.int The measurement of urinary BAA is a widely used and recommended approach as it reflects the total systemic exposure from all routes. nih.govhsl.gov.uk The half-life of BAA in urine is approximately 6-7 hours, making end-of-shift urine samples ideal for monitoring. hsl.gov.uk
Exposure modeling is also utilized to predict exposure levels based on various determinants. oup.comnih.gov In a quasi-experimental study on cleaning tasks, significant determinants of airborne this compound concentrations included the type of product, the specific task being performed, room volume, and ventilation. nih.gov A multivariable model incorporating these factors was able to explain 77% of the variance in this compound concentrations. nih.gov Furthermore, a strong correlation was found between this compound concentrations and total volatile organic compounds (TVOCs) measured by photoionization detectors (PIDs), suggesting that TVOC measurements could serve as a surrogate for estimating this compound exposure in some scenarios. nih.gov
Environmental Fate and Biotransformation of 2 Butoxyethanol
Biodegradation Pathways and Rates
Biodegradation is a key process in the removal of 2-butoxyethanol (B58217) from the environment. who.int This process relies on microorganisms to break down the chemical into simpler, less harmful substances.
Aerobic Biodegradation in Water and Soil
In the presence of oxygen, this compound is readily biodegradable in both water and soil. who.int The estimated half-life of this compound in water under aerobic conditions ranges from one to four weeks. canada.cawikipedia.orgresearchgate.net Similarly, in soil, its estimated half-life is also between one and four weeks, assuming aerobic conditions. canada.canih.gov Studies have shown significant biodegradation rates in various tests. For instance, a 20-day Biochemical Oxygen Demand (BOD20) test using domestic sewage microorganisms showed a 75% biodegradation rate. industrialchemicals.gov.au Another study, the 28-day Closed Bottle Test (OECD TG 301D), also reported a 75% degradation rate. industrialchemicals.gov.aucdc.gov These tests indicate that this compound is readily broken down by microorganisms. cdc.gov The rate of aerobic biodegradation in soil tends to decrease as the depth increases due to lower oxygen availability, which can lead to longer persistence in deeper soil and sediments. nih.gov
Microbial Degradation Studies (e.g., Bacterial Strain Isolation, Growth Kinetics)
Specific microorganisms capable of degrading this compound have been isolated and studied. In one study, eleven different bacterial strains that can completely degrade this compound were isolated from various environments, including forest soil, activated sludge, a biotrickling filter, and a bioscrubber. researchgate.netnih.gov The majority of these strains belonged to the genus Pseudomonas. Other identified strains included Hydrogenophaga pseudoflava, Gordonia terrae, and Cupriavidus oxalaticus. nih.gov
The growth kinetics of some of these strains have been examined in detail. For example, at 30°C, Hydrogenophaga pseudoflava BOE3, Pseudomonas putida BOE100, and Pseudomonas vancouverensis BOE200 exhibited maximum growth rates on this compound. researchgate.netnih.govnih.gov
| Bacterial Strain | Maximum Growth Rate (h⁻¹) | 2-BE Concentration (mM) |
|---|---|---|
| Hydrogenophaga pseudoflava BOE3 | 0.204 | 4 |
| Pseudomonas putida BOE100 | 0.645 | 5 |
| Pseudomonas vancouverensis BOE200 | 0.395 | 6 |
These studies demonstrate the existence of diverse microbial populations capable of utilizing this compound as a source of carbon and energy, contributing to its natural attenuation in the environment.
Identification of Microbial Degradation Intermediates (e.g., n-butanol, butanoic acid, glyoxylate)
The breakdown of this compound by microorganisms proceeds through several intermediate compounds. Studies have identified 2-butoxyacetic acid (2-BAA), n-butanol, and butanoic acid as potential metabolites during the degradation process. researchgate.netnih.gov The proposed degradation pathway for the isolated gram-negative bacterial strains involves the initial oxidation of this compound to 2-BAA. researchgate.netnih.gov This is followed by the cleavage of the ether bond, which yields glyoxylate (B1226380) and n-butanol. researchgate.netnih.gov It has been suggested that for some strains, like the gram-positive Gordonia terrae BOE5, which can degrade nonpolar ethers, the degradation pathway might differ. nih.govnih.gov While direct identification of intermediates in environmental biodegradation studies is limited, the metabolic pathways observed in laboratory and animal studies suggest that this compound is likely degraded to carbon dioxide and water via 2-butoxyacetic acid. nih.govcdc.govcdc.gov
Comparison of Biodegradability Across Environmental Compartments
This compound is biodegradable across different environmental compartments, but the rates can vary. In the atmosphere, it decomposes relatively quickly by reacting with oxygen radicals, with a half-life of a few days. wikipedia.org In aquatic environments, the estimated half-life is between one and four weeks. wikipedia.org Similarly, its half-life in soil is estimated to be in the range of one to four weeks under aerobic conditions. canada.canih.gov However, under anaerobic conditions, such as in deeper soils, sediments, or some groundwater, the biodegradation rate is slower, with an estimated half-life of 28 days to 16 weeks. nih.govcdc.gov
Environmental Partitioning and Distribution Dynamics
The physical and chemical properties of this compound govern how it moves and distributes itself within the environment.
Predicted Partitioning to Air, Water, Soil, and Sediment
Models like the Mackay Level I and Level III fugacity models are used to predict the environmental distribution of chemicals. According to a Mackay Level I model, this compound is expected to partition predominantly into water (84%) and to a lesser extent into the air (16%), with minimal amounts (less than 0.1%) associating with sediment and soil. industrialchemicals.gov.au Another fugacity model estimated the partitioning as follows: 15.98% into air, 83.93% into water, 0.05% into soil, and 0.04% into sediment. cdc.gov These predictions highlight the high water solubility and relatively low volatility of this compound, which favor its presence in the aqueous phase.
| Environmental Compartment | Mackay Level I Model (%) | Fugacity Model (%) |
|---|---|---|
| Air | 16 | 15.98 |
| Water | 84 | 83.93 |
| Soil | <0.1 | 0.05 |
| Sediment | <0.1 | 0.04 |
Mobility in Soil and Potential for Groundwater Contamination
This compound exhibits properties that indicate a high potential for mobility within soil environments. Its disposition in soil is largely governed by its low adsorption to soil particles and high water solubility. This combination facilitates its movement through the soil profile, creating a significant potential for the contamination of underlying groundwater resources.
Research and environmental modeling have determined that this compound has a low soil organic carbon-water (B12546825) partitioning coefficient (Koc). One report cites a Koc value of 67, which classifies the chemical as highly mobile in soil. chemicalbook.com This low adsorption potential means it is unlikely to bind with organic matter in sediments or suspended solids. chemicalbook.com Consequently, when released to land, for instance from landfill sites, this compound is prone to leaching from the soil into groundwater. chemicalbook.comcamachem.com It has been detected in soil samples at hazardous waste sites and in aquifers underlying municipal landfills. chemicalbook.comecetoc.org
The compound's high miscibility with water further enhances its mobility. chemicalbook.com As water percolates through the soil, it can readily transport the dissolved this compound downward. Studies have confirmed that this compound can move out of contaminated soil and enter groundwater. researchgate.net It is estimated that this compound will leach more readily through soil than its derivative, this compound acetate. ecetoc.org While it is subject to biodegradation in soil, with a half-life estimated between one and four weeks, its rapid movement can allow it to reach groundwater before significant degradation occurs. texas.govpreprints.org
Table 1: Soil Mobility Properties of this compound
| Property | Value/Description | Implication for Groundwater Contamination | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 67 | Low value indicates high mobility and low adsorption to soil particles. | chemicalbook.com |
| Water Solubility | Miscible | High solubility facilitates transport with percolating water. | chemicalbook.com |
| Biodegradation Half-life in Soil | 1-4 weeks | Degradation occurs, but rapid transport may precede complete breakdown. | texas.govpreprints.org |
| Leaching Potential | High | Expected to readily leach from soil to groundwater. | chemicalbook.comcamachem.com |
Bioavailability in Environmental Media
Once released into the environment, this compound partitions into different media, with its distribution being primarily dictated by its physicochemical properties. The compound's high water solubility and relatively low vapor pressure mean it is predominantly found in the aqueous phase.
Fugacity models have been used to predict the environmental distribution of this compound. One Level III fugacity model estimated its partitioning as follows: 83.93% into water, 15.98% into air, 0.05% into soil, and 0.04% into sediment. ecetoc.org Another prediction offered a similar distribution: 84.2% in water, 11.4% in air, 4.19% in soil, and 0.132% in sediment. Both models underscore that the vast majority of this compound released will reside in the water column.
In the atmosphere, this compound is expected to exist almost entirely in a vapor state. researchgate.netarkema.com Its atmospheric half-life is relatively short, estimated to be around 17 hours, which limits the potential for long-range atmospheric transport. arkema.com
The potential for this compound to bioaccumulate in organisms is considered low. preprints.orgarkema.com This is supported by its low octanol/water partition coefficient (log Kow) and a calculated bioconcentration factor of 2.5. preprints.orgcanada.ca Therefore, it is not expected to build up significantly in plants or animals, including aquatic organisms. researchgate.netsergiarfelis.com
Table 2: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Percentage (Fugacity Model 1) | Predicted Percentage (Fugacity Model 2) | Source |
|---|---|---|---|
| Water | 83.93% | 84.2% | ecetoc.org |
| Air | 15.98% | 11.4% | ecetoc.org |
| Soil | 0.05% | 4.19% | ecetoc.org |
| Sediment | 0.04% | 0.132% | ecetoc.org |
Environmental Impacts of Degradation Products
The biotransformation of this compound in the environment leads to the formation of several degradation products, each with its own potential environmental impact. The primary metabolic pathway involves oxidation to 2-butoxyacetaldehyde and subsequently to the principal metabolite, 2-butoxyacetic acid (BAA). arkema.comsergiarfelis.com Bacterial degradation can also cleave the ether bond, yielding products like glyoxylate and n-butanol. A minor dealkylation pathway can produce butyraldehyde (B50154) and ethylene (B1197577) glycol, with the latter further oxidizing to oxalic acid.
2-Butoxyacetic acid (BAA): This is the major degradation product of this compound. camachem.com While much of the research on BAA focuses on its hematological effects in mammals, its presence has been confirmed in the environment, such as in the water and sediment of creeks following chemical spills. rsc.org The primary environmental concern stems from its persistence relative to the parent compound and its inherent toxicity. BAA is the agent primarily responsible for the hemolytic effects observed in animal studies. researchgate.net
n-Butanol: This alcohol is readily biodegradable and is not expected to persist in the environment or bioaccumulate. ecetoc.orgarkema.com Its toxicity to aquatic organisms is generally low. arkema.comwho.int However, its rapid biodegradation can lead to oxygen depletion in aquatic systems, posing an indirect hazard to aquatic life. who.int
Butyraldehyde: Also known as butanal, this aldehyde is readily biodegradable in both water and soil. chemicalbook.com However, it is classified as harmful to aquatic organisms. ilo.org In the atmosphere, it readily oxidizes to form butyric acid. tera.org Its environmental fate is largely determined by biodegradation and volatilization from water. chemicalbook.com
Glyoxylate (Glyoxylic acid): This is a highly reactive aldehyde that can be toxic to microorganisms like E. coli at certain concentrations. mdpi.comfrontiersin.org There is limited data available on its specific toxicity to a broad range of environmental organisms. chemicalbook.com
Oxalic Acid: This organic acid occurs naturally in the environment and is generally degraded under both aerobic and anaerobic conditions with a low potential for bioaccumulation. camachem.com However, it can be harmful if not properly disposed of. frontiersin.org Its microbial decomposition in soil can lead to changes in soil pH and influence the carbonate pathway, which has implications for carbon sequestration. oup.com
Advanced Research Methodologies and Translational Science for 2 Butoxyethanol
In Vitro Cell Culture Models in Toxicological Research (e.g., Human and Animal Hepatocytes, Endothelial Cells)
In vitro cell culture models are fundamental tools for investigating the cellular and molecular mechanisms of 2-butoxyethanol (B58217) toxicity, providing a means to study specific endpoints in isolation from complex systemic effects. These models allow for controlled exposure conditions and the elucidation of species-specific differences in cellular responses.
Research has utilized various cell lines to explore the effects of this compound and its primary hemolytic metabolite, 2-butoxyacetic acid (BAA). Studies have shown that this compound can block metabolic cooperation between Chinese hamster V79 cells at non-toxic doses, indicating a potential for disrupting cell-to-cell communication. cdc.gov At higher concentrations, cytotoxicity was observed. cdc.gov
Endothelial cells have been a particular focus of research, given the occurrence of liver hemangiosarcomas in male mice following chronic inhalation exposure to this compound. oup.com One hypothesis suggests that hemolysis leads to iron deposition in Kupffer cells, which in turn causes oxidative stress and proliferative signals affecting neighboring endothelial cells. oup.comoup.com However, studies using mouse endothelial cell lines (SVEC4-10) found that neither this compound nor its metabolites, 2-butoxyacetaldehyde and 2-butoxyacetic acid, directly caused significant DNA damage as measured by the comet assay. oup.com This suggests the mechanism of carcinogenicity may be indirect rather than a direct genotoxic effect on endothelial cells. oup.com
Syrian Hamster Embryo (SHE) cells have been used as an in vitro model for carcinogenesis. oup.com In these studies, neither this compound nor 2-butoxyacetic acid induced a significant increase in morphological transformation, further questioning a direct carcinogenic mechanism. oup.com
The table below summarizes findings from key in vitro studies on this compound and its metabolites.
| Cell Line | Compound Tested | Finding | Reference |
| Chinese Hamster V79 | This compound | Blocked metabolic cooperation at non-toxic doses. | cdc.gov |
| Mouse Endothelial (SVEC4-10) | This compound, 2-Butoxyacetaldehyde, 2-Butoxyacetic Acid | No significant increase in DNA damage (comet assay) was observed. | oup.com |
| Syrian Hamster Embryo (SHE) | This compound, 2-Butoxyacetic Acid | Did not induce a significant increase in morphological transformation. | oup.com |
Computational Toxicology and (Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling
Computational toxicology employs computer-based models to predict the potential adverse effects of chemicals, reducing reliance on traditional animal testing. azolifesciences.com For glycol ethers like this compound, (Quantitative) Structure-Activity Relationship ((Q)SAR) models are particularly valuable for cross-chemical extrapolation and assessing toxicological endpoints when substance-specific data are limited. researchgate.net
(Q)SAR models establish a correlation between the chemical structure of a substance and its biological activity. azolifesciences.comnih.gov These models have been applied to assess rodent carcinogenicity, mutagenicity, and developmental toxicity for this compound and other glycol ethers. researchgate.net The goal is to identify structural features that may contribute to toxicity, allowing for the screening and prioritization of chemicals for further testing. azolifesciences.commarquette.edu For instance, QSAR analysis can be used with high confidence to identify chemicals that are likely to interact based on shared metabolic pathways, which is relevant for assessing the joint toxicity of chemical mixtures containing this compound. cdc.gov
A significant advancement in the computational toxicology of this compound is the development and application of Physiologically Based Pharmacokinetic (PBPK) models. cdc.govazolifesciences.com PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion of a chemical in the body. azolifesciences.com These models provide a scientifically robust means to predict target tissue doses of this compound and its metabolites, which is crucial for extrapolating findings between different species, routes of exposure, and dose levels. cdc.govnih.gov Validated PBPK models for rats, mice, and humans have been instrumental in understanding the disposition of this compound and have been used to refine risk assessments. europa.euepa.gov
Omics Technologies in Toxicological Investigations (e.g., Proteomics, Metabolomics for Biomarker Discovery)
Omics technologies, such as proteomics and metabolomics, offer high-throughput analysis of entire sets of proteins and metabolites within a biological system, providing a comprehensive snapshot of cellular processes. revespcardiol.orgscielo.org.mx These platforms are increasingly used in toxicology to understand mechanisms of action and discover sensitive biomarkers of exposure and effect. revespcardiol.orgnih.gov
While specific proteomics or metabolomics studies focused on this compound are not extensively detailed in the available literature, the application of these technologies is highly relevant to its toxicological assessment. The primary toxic effect of this compound is hemolysis, mediated by its metabolite 2-butoxyacetic acid (BAA). oup.comtexas.gov Metabolomics, the comprehensive analysis of all metabolites in a system, is particularly suited for biomarker discovery because it captures the endpoints of physiological processes and can reveal disruptions in biochemical pathways caused by a toxicant. nih.govbiocompare.com
In the context of this compound, metabolomic approaches could be used to:
Identify novel, sensitive, and specific biomarkers of exposure beyond BAA in urine. biocompare.com
Characterize the metabolic perturbations in red blood cells that lead to hemolysis.
Discover biomarkers of early, subclinical effects in target organs like the kidney or liver.
Proteomics, the large-scale study of proteins, can complement these findings by identifying changes in protein expression or post-translational modifications that are indicative of a toxic response. nih.gov For example, proteomic analysis of red blood cell membranes following exposure could reveal protein targets of BAA, providing mechanistic insight into hemolysis. Similarly, analyzing protein changes in liver or kidney cells could help identify pathways involved in organ-specific toxicity. nih.gov The integration of multiple omics datasets (e.g., metabolomics and proteomics) can provide a more holistic understanding of the toxicological pathways perturbed by this compound. biocompare.com
Epidemiological Research and Human Health Surveillance
Epidemiological studies and human health surveillance are critical for understanding the real-world health effects of chemical exposures in human populations. However, for this compound, the available epidemiological data are limited and often inconclusive. europa.eu A major challenge in these studies is the frequent co-exposure to multiple glycol ethers and other solvents, making it difficult to attribute observed health effects solely to this compound. europa.eu
Occupational health surveillance has provided the most direct data on human exposure. Monitoring in workplaces where this compound is used, such as in varnish production or car cleaning, has involved both air sampling and biological monitoring. nih.gov Biological monitoring, specifically measuring the urinary concentration of the metabolite 2-butoxyacetic acid (BAA), is considered a more reliable method for assessing total exposure, as it accounts for both inhalation and significant dermal absorption. europa.eu
The table below presents data from select occupational exposure monitoring studies.
| Industry/Activity | Exposure Metric | Measured Concentration/Level | Reference |
| Varnish Production | Air Concentration | Average: 1.1 ppm (Range: <0.1–8.1 ppm) | nih.gov |
| Varnish Production | Blood (post-shift) | This compound: 121.3 µg/L | nih.gov |
| Varnish Production | Urine (post-shift) | 2-Butoxyacetic Acid: 10.5 mg/L | nih.gov |
| Car Cleaning | Air Concentration | Average: 1.8 ppm | nih.gov |
| Car Cleaning | Urine (post-shift) | 2-Butoxyacetic Acid: 96.5 mg/g creatinine (B1669602) | nih.gov |
Risk Characterization and Uncertainty Analysis Methodologies
Risk characterization is the final step in the risk assessment process, integrating exposure assessment and hazard identification to estimate the probability and magnitude of adverse health effects in humans. For this compound, risk characterization often involves comparing estimated human exposure levels with no-observed-adverse-effect levels (NOAELs) or lowest-observed-adverse-effect levels (LOAELs) from animal studies to calculate a Margin of Safety (MOS) or Hazard Quotient. europa.euoecd.org
A key component of this process is uncertainty analysis, which addresses the gaps and limitations in the available data. This is typically accomplished by applying uncertainty factors (UFs) to the NOAEL or LOAEL to derive a safe level of exposure for humans, such as a Reference Dose (RfD) or Reference Concentration (RfC). epa.govtexas.gov The UFs account for several areas of uncertainty:
Interspecies Extrapolation: Extrapolating from animal data to humans. For this compound, this factor is often reduced or set to 1 because PBPK models are available to account for pharmacokinetic differences, and in vitro data suggest humans are less sensitive to the primary hemolytic effect than rats. epa.govtexas.gov
Intraspecies (Human) Variability: Accounting for sensitive subgroups within the human population. A UF of 3 has been used based on in vitro data showing a lack of significant hemolysis in potentially susceptible human erythrocytes. texas.gov A default factor of 10 is also common. epa.gov
Subchronic-to-Chronic Extrapolation: Using data from shorter-term studies to predict effects from lifetime exposure. texas.gov
LOAEL-to-NOAEL Extrapolation: Using a LOAEL as the starting point when a NOAEL is not available.
The Canadian environmental risk assessment for this compound illustrates this process, where an Estimated Exposure Value (EEV) is compared to an Estimated No-Effects Value (ENEV), which is derived by dividing a Critical Toxicity Value (CTV) by an application factor (similar to a UF). canada.ca Uncertainties in the risk assessment for this compound are explicitly acknowledged, particularly regarding the limitations in dermal exposure data and assumptions made during exposure modeling.
Interspecies Extrapolation and Dose-Response Modeling in Human Health Risk Assessment
Interspecies extrapolation and dose-response modeling are critical for translating toxicological data from laboratory animals to predict human health risks. For this compound, these processes are particularly important due to significant species differences in sensitivity to its primary toxic effect, hemolytic anemia. texas.govoecd.org Rodents, especially rats, are much more sensitive to the hemolytic effects of the metabolite 2-butoxyacetic acid (BAA) than humans. epa.govoecd.org
Interspecies Extrapolation: Simple, default uncertainty factors for interspecies extrapolation are often replaced with more sophisticated, data-driven approaches for this compound. The development of experimentally validated Physiologically Based Pharmacokinetic (PBPK) models for rats, mice, and humans has been a major advance. nih.goveuropa.eu These models simulate the metabolic processes and allow for the estimation of an internal dose metric, such as the peak blood concentration of BAA, which is thought to be responsible for toxicity. europa.eutexas.gov By modeling the internal dose, pharmacokinetic differences between species are accounted for, reducing the uncertainty in the extrapolation process. europa.euresearchgate.net This allows for the calculation of a human equivalent concentration (HEC) or dose from animal exposure data. epa.gov
Dose-Response Modeling: Dose-response modeling describes the relationship between the magnitude of exposure and the extent of the toxic response. For this compound, regulatory agencies like the U.S. EPA have used Benchmark Dose (BMD) modeling to derive points of departure for risk assessment. epa.gov The BMD approach models the dose-response data from a study and determines the dose that corresponds to a predetermined change in response level (the benchmark response). The lower confidence limit on this dose (the BMDL) is then used as the starting point for deriving a reference value. epa.gov For the oral RfD, the EPA used a BMDL derived from a chronic inhalation study in rats, applying a route-to-route extrapolation. epa.gov The confidence in the key studies used for this modeling is considered high due to their chronic duration and use of multiple species and dose levels. epa.gov
Regulatory Science and Policy Implications in 2 Butoxyethanol Management
Development and Re-evaluation of Occupational Exposure Limits (e.g., PEL, TLV, REL, BAT values)
The management of 2-butoxyethanol (B58217) in occupational settings is guided by a framework of exposure limits that have been developed and periodically re-evaluated by various regulatory and professional organizations. These limits are established to protect workers from the potential health effects of this chemical.
The Occupational Safety and Health Administration (OSHA) sets the Permissible Exposure Limit (PEL), which is a legally enforceable limit. The current PEL for this compound is 50 parts per million (ppm) as an 8-hour time-weighted average (TWA). cdc.govcdc.gov This means that the average concentration of this compound in the workroom air should not exceed 50 ppm over an 8-hour workday. cdc.gov OSHA also includes a "skin" notation, indicating that skin absorption is a significant route of exposure and must be controlled. cdc.govosha.gov In 1989, OSHA had proposed to lower the PEL to 25 ppm, but this change was later remanded by the U.S. Circuit Court of Appeals. cdc.govcdc.gov
The American Conference of Governmental Industrial Hygienists (ACGIH) provides the Threshold Limit Value (TLV), which is a recommendation based on a comprehensive review of the existing scientific literature. The current TLV for this compound is 20 ppm as an 8-hour TWA. osha.gov Previously, the ACGIH had a TLV of 25 ppm. cdc.govcdc.govcdc.gov The ACGIH also includes a skin notation and has established a Biological Exposure Index (BEI®) for this compound. osha.gov
The National Institute for Occupational Safety and Health (NIOSH) establishes the Recommended Exposure Limit (REL), which is another recommendation for a TWA concentration. The NIOSH REL for this compound is 5 ppm (24 mg/m³) as a 10-hour TWA, also with a skin notation. cdc.govcdc.govosha.gov
Biological monitoring is also a key component of managing exposure. The Biologischer Arbeitsstoff-Toleranzwert (BAT) value, established in Germany, is a biological tolerance value for occupational exposure. For this compound, the BAT value is 100 mg of 2-butoxyacetic acid per liter of urine. oecd.orgnih.gov This provides a measure of the absorbed dose of the chemical.
The development and re-evaluation of these occupational exposure limits are based on a variety of scientific data, including animal toxicity studies and human exposure data. cdc.gov For instance, early animal studies showed that high concentrations of this compound could be lethal and cause systemic toxicity. cdc.gov Studies in rats have also demonstrated hemolytic anemia and increased red blood cell fragility at high exposure levels. cdc.gov
Interactive Table: Occupational Exposure Limits for this compound
| Issuing Organization | Exposure Limit Type | Value | Notes |
| OSHA | PEL (TWA) | 50 ppm (240 mg/m³) | Legally enforceable, with skin notation. cdc.govosha.gov |
| ACGIH | TLV (TWA) | 20 ppm | Recommendation, with skin notation and BEI®. osha.gov |
| NIOSH | REL (TWA) | 5 ppm (24 mg/m³) | Recommendation for a 10-hour workday, with skin notation. cdc.govosha.gov |
| Germany (DFG) | BAT | 100 mg/L | Biological tolerance value (2-butoxyacetic acid in urine). oecd.orgnih.gov |
Application of Risk Assessment Frameworks to Human Health and Environmental Protection
Risk assessment frameworks are systematically applied to evaluate the potential adverse effects of this compound on human health and the environment. These frameworks generally involve four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
For human health, the primary health effects identified from acute exposure to this compound are irritation of the eyes and respiratory tract. oecd.org The critical effect noted in repeated-dose animal studies is hematotoxicity, specifically hemolysis. oecd.org However, there are significant species differences in the hematological response, with evidence suggesting that humans are less sensitive than rats. oecd.org The U.S. Environmental Protection Agency (EPA) has established a Reference Dose (RfD) for oral exposure and a Reference Concentration (RfC) for inhalation exposure to protect against these non-cancer health effects. epa.gov The EPA has classified this compound as "not likely to be carcinogenic to humans" at environmental concentrations at or below the RfD and RfC, based on laboratory animal evidence and mode-of-action information. epa.govepa.gov
Exposure assessment considers the various ways humans can come into contact with this compound, including at the workplace, through consumer products, and indirectly via the environment. europa.eu Occupational exposure can occur through both inhalation and dermal routes, and due to its ready absorption through the skin, air monitoring alone may not be sufficient to assess total exposure. europa.eu
Risk characterization integrates the hazard, dose-response, and exposure information to estimate the likelihood of adverse effects in exposed populations. For the general public, the risk from using products containing this compound is considered low due to low and intermittent exposure. oecd.org In occupational settings, while the potential risk is generally low, there are concerns for tasks involving prolonged exposure to high concentrations, such as in printing and cleaning, necessitating adequate control measures. oecd.org
From an environmental perspective, this compound is considered to be relatively non-volatile, miscible in water, readily biodegradable, and non-bioaccumulative. oecd.org Based on these properties, there is no apparent risk to any of the environmental compartments. oecd.org
International Regulatory Approaches and Classifications for this compound
The regulation and classification of this compound vary across different international bodies, reflecting different interpretations of the available scientific data.
In the European Union , this compound has a harmonized classification under the Classification, Labelling and Packaging (CLP) Regulation. hse.gov.uk The classification includes Acute Toxicity 4 (oral, dermal, and inhalation), Skin Irritation 2, and Eye Irritation 2. hse.gov.uk However, the EU's Committee for Risk Assessment (RAC) has proposed a more severe classification for acute inhalation toxicity (Acute Toxicity 3). hse.gov.uk This reclassification has been a topic of ongoing discussion and review. hse.gov.uk
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the classification of chemicals. According to some safety data sheets, the GHS classification for this compound includes Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Acute toxicity, Inhalation (Category 3), Skin irritation (Category 2), and Serious eye irritation (Category 2). sigmaaldrich.comchemos.de
In the United States , as mentioned earlier, OSHA, NIOSH, and ACGIH have established occupational exposure limits. cdc.govcdc.govosha.gov The EPA has also conducted a comprehensive risk assessment under its Integrated Risk Information System (IRIS) program. epa.gov
Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has also assessed this compound. industrialchemicals.gov.au Their assessment concluded that the risk of hemolysis in workers is minimal for most situations but identified concerns for prolonged dermal exposure to high concentrations. industrialchemicals.gov.au
The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans." nih.gov
These different classifications and regulatory approaches highlight the complexities in interpreting toxicological data and translating it into protective policies.
Interactive Table: International Classifications of this compound
| Regulatory Body/System | Classification |
| European Union (CLP) | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2. hse.gov.uk |
| GHS (example) | Flammable liquid 4, Acute Tox. 4 (Oral), Acute Tox. 3 (Inhalation), Skin Irrit. 2, Eye Irrit. 2. sigmaaldrich.comchemos.de |
| IARC | Group 3: Not classifiable as to its carcinogenicity to humans. nih.gov |
| US EPA | Not likely to be carcinogenic to humans at or below RfD/RfC. epa.govepa.gov |
Research Gaps and Future Research Directions in Regulatory Contexts
Despite the extensive body of research on this compound, several research gaps remain that have implications for its regulation. Future research should focus on addressing these areas to refine risk assessments and ensure the adequacy of protective measures.
One key area for future research is the dermal absorption of this compound. oecd.org Given that skin contact is a significant route of occupational exposure, a better understanding of the factors influencing dermal uptake would be beneficial for developing more effective control strategies. oecd.org
Further investigation into the species differences in hematotoxicity is also warranted. oecd.org While it is generally accepted that humans are less sensitive than rodents, a more precise quantitative understanding of these differences would strengthen the basis for extrapolating animal data to humans in risk assessments. industrialchemicals.gov.au
There is also a need for more research on the potential for long-term health effects from chronic, low-level exposures, particularly in occupational settings. oecd.org While current evidence does not suggest carcinogenicity, ongoing surveillance and epidemiological studies are important. oecd.org
In the context of environmental protection, while this compound is considered readily biodegradable, research into its potential transformation products and their environmental fate and effects could provide a more complete picture of its environmental impact.
Finally, as scientific understanding evolves, there will be a continuing need to re-evaluate existing occupational exposure limits and regulatory classifications . hse.gov.uk This includes harmonizing classifications across different jurisdictions where scientifically justified, to ensure a consistent and high level of protection for workers and the public globally. industrialchemicals.gov.au
Q & A
Q. First Aid :
- Skin : Immediately wash with soap and water; remove contaminated clothing .
- Eyes : Flush with water for ≥15 minutes; seek medical attention .
- Inhalation : Move to fresh air; administer oxygen if needed .
Advanced: What methodological approaches are used to track the metabolic fate of this compound in mammalian systems?
Answer:
- Biological Monitoring : Measure BAA in urine via GC-MS or LC-MS, correlating levels with exposure duration and dose .
- Isotopic Labeling : Use deuterated this compound to trace metabolic pathways in vivo .
- Enzyme Inhibition Studies : Administer cytochrome P450 inhibitors (e.g., disulfiram) to identify key metabolic enzymes .
Basic: What engineering controls and personal protective equipment (PPE) are essential when handling this compound?
Answer:
- Engineering Controls : Fume hoods with ≥100 ft/min face velocity; local exhaust ventilation .
- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators (e.g., N95) if air concentrations exceed RELs .
- Storage : In amber glass bottles under inert gas to prevent peroxide formation .
Advanced: How do coexposure scenarios with other solvents affect this compound's toxicokinetics?
Answer:
Coexposure with ethanol or acetone can alter metabolism via competitive inhibition of CYP2E1, delaying BAA formation . Study designs should:
- Dose-Response Matrix : Test binary/ternary solvent mixtures at varying ratios .
- Biomarker Profiling : Monitor urinary BAA and coexposure metabolites (e.g., acetaldehyde) .
- Computational Modeling : Use quantitative structure-activity relationship (QSAR) models to predict interaction outcomes .
Basic: What analytical techniques are validated for quantifying this compound in environmental samples?
Answer:
- Air : NMAM 1403 (GC-FID) with Tenax® TA sorbent tubes .
- Water : EPA Method 8015B (purge-and-trap GC-MS) .
- Surface Wipes : Solvent extraction followed by GC with electron capture detection (ECD) .
Advanced: What computational approaches predict this compound's phase behavior in mixed solvent systems?
Answer:
- SAFT Equations : PC-SAFT and SAFT-VR-SW models predict vapor-liquid equilibria in CO₂/2-Butoxyethanol mixtures .
- COSMO-RS : Solvation model for activity coefficients in aqueous-organic systems .
- Validation : Compare predictions with experimental data (e.g., headspace GC for vapor-phase concentrations) .
Basic: How should researchers design experiments to assess dermal absorption rates?
Answer:
- In Vitro : Use Franz diffusion cells with human skin equivalents; quantify this compound in receptor fluid via GC .
- In Vivo : Apply radiolabeled compound to rodent skin; measure systemic distribution via scintillation counting .
- Data Normalization : Express absorption as µg/cm²/hour, adjusting for skin thickness and hydration .
Advanced: What evidence gaps exist in understanding chronic this compound exposure, and how can they be addressed?
Answer:
Gaps :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
